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  • Product: Methyl 3-hydroxy-2-methyloctanoate
  • CAS: 89157-41-5

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of methyl 3-hydroxy-2-methyloctanoate

An In-Depth Technical Guide: Structural Characterization, Physical Properties, and Synthesis of Methyl 3-Hydroxy-2-Methyloctanoate Executive Summary & Biological Significance Methyl 3-hydroxy-2-methyloctanoate (CAS: 8915...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Structural Characterization, Physical Properties, and Synthesis of Methyl 3-Hydroxy-2-Methyloctanoate

Executive Summary & Biological Significance

Methyl 3-hydroxy-2-methyloctanoate (CAS: 89157-41-5) is a critical synthetic intermediate and a structural motif frequently encountered in complex natural products. In drug development and natural product total synthesis, this compound serves as the esterified precursor to 3-hydroxy-2-methyloctanoic acid (Hmoa). The Hmoa unit is a defining structural feature of several bioactive marine cyanobacterial depsipeptides, including hantupeptins, trungapeptins, and veraguamides, which exhibit potent anti-proliferative and cytotoxic properties[1][2]. Understanding the stereochemical nuances, spectroscopic signatures, and diastereoselective synthesis of this compound is essential for researchers engaged in the structural elucidation and total synthesis of marine-derived therapeutics.

Structural & Physicochemical Profiling

Methyl 3-hydroxy-2-methyloctanoate is an aliphatic β-hydroxy ester characterized by a ten-carbon framework containing two adjacent stereocenters at C2 and C3. The presence of these stereocenters gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial relationship between the C2-methyl and C3-hydroxyl groups dictates the physical and biological properties of the molecule, making stereocontrol a primary objective during synthesis.

Table 1: Fundamental Physicochemical Properties

Property Value
IUPAC Name Methyl 3-hydroxy-2-methyloctanoate
CAS Registry Number 89157-41-5[3]
Molecular Formula C₁₀H₂₀O₃[3]
Molar Mass 188.267 g/mol [3]
Appearance Light-yellow to colorless oil[4]

| Functional Groups | Methyl ester, secondary alcohol, aliphatic chain |

High-Resolution NMR Spectroscopic Data

Accurate structural validation relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The syn and anti diastereomers exhibit distinct chemical shifts, particularly at the C2 and C3 positions. The following data summarizes the key ¹H and ¹³C NMR assignments (recorded in CDCl₃) used to differentiate the syn and anti isomers[5].

Table 2: ¹H and ¹³C NMR Spectroscopic Data (600 MHz / 150 MHz, CDCl₃)

Position / Signal syn-Isomer (δ ppm) anti-Isomer (δ ppm) Common Signals (δ ppm)
¹H: O-CH₃ - - 3.64 (s, 3H)
¹H: C3-H 3.82 (dt, J = 8.4, 4.2 Hz, 1H) 3.60–3.57 (m, 1H) -
¹H: C2-H - - 2.47 (qd, J = 7.2, 3.6 Hz, 1H)
¹H: C2-CH₃ 1.11 (d, J = 7.2 Hz, 3H) 1.14 (d, J = 7.2 Hz, 3H) -
¹³C: C=O (C1) 176.7 176.5 -
¹³C: C3-OH 71.8 73.4 -
¹³C: O-CH₃ 51.8 51.7 -
¹³C: C2 44.2 45.2 -

| ¹³C: C2-CH₃ | 10.6 | 14.3 | - |

Mechanistic Synthesis: Diastereoselective Reformatsky Reaction

The construction of the β-hydroxy ester backbone is classically achieved via the Reformatsky reaction. However, traditional zinc-mediated protocols often suffer from poor diastereoselectivity. To overcome this, modern syntheses employ a[6].

Causality of Catalyst Selection: By utilizing dichlorocyclopentadienyltitanium(III) (CpTiCl₂)—generated in situ from CpTiCl₃ and manganese dust—the reaction proceeds through a highly organized Zimmerman-Traxler transition state[6]. The enhanced Lewis acidity and specific coordination vacancies of the CpTiCl₂ center rigidly coordinate both the hexanal oxygen and the ester enolate. This rigid structural pre-organization minimizes steric clashes and strongly enforces syn stereocontrol, yielding the syn-diastereomer with high selectivity (up to 84:16 syn:anti)[4][6].

Reformatsky A Hexanal (Electrophile) D Transition State (Zimmerman-Traxler) A->D Coordination B Methyl 2-bromopropanoate (Pre-nucleophile) C Titanium Enolate (Active Nucleophile) B->C CpTiCl2 / Mn THF, r.t. C->D Nucleophilic Attack E Methyl 3-hydroxy-2-methyloctanoate (syn-enriched) D->E Aqueous Workup

Figure 1: Workflow of the CpTiCl2-mediated diastereoselective Reformatsky reaction.

Protocol 1: Self-Validating Synthesis via Titanocene Catalysis

This protocol ensures high conversion and self-validation through visual cues and TLC monitoring.

  • Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, combine CpTiCl₃ (1.0 equiv) and activated Mn dust (2.0 equiv) in anhydrous THF.

    • Validation Check: Stir at room temperature until the suspension transitions from red/orange to a deep green color, visually confirming the reduction to the active CpTiCl₂ species[6].

  • Reagent Addition: Dropwise, add hexanal (1.0 equiv, 1.96 mmol) and methyl 2-bromopropanoate (2.0 equiv, 3.92 mmol) to the green catalyst suspension[4].

  • Reaction Monitoring: Stir the mixture at room temperature.

    • Validation Check: Monitor the reaction via TLC (hexane/EtOAc, 9:1). The disappearance of the hexanal spot (UV/PMA stain) confirms reaction completion.

  • Quenching & Extraction: Quench the reaction carefully with 1M HCl to break the titanium-oxygen bonds. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude mixture via flash column chromatography (hexane/EtOAc, 9:1) to isolate methyl 3-hydroxy-2-methyloctanoate as a light-yellow oil (R_f = 0.26)[4]. Validate the syn/anti ratio using the ¹H NMR shifts detailed in Table 2.

Stereochemical Analysis via Mosher's Method

Determining the absolute configuration of the synthesized or naturally isolated Hmoa unit is paramount. This is achieved using [1].

Causality of the Analytical Method: The method relies on the magnetic anisotropy induced by the phenyl ring of the α-methoxy-α-trifluoromethylphenylacetyl (MTPA) group. By reacting the secondary hydroxyl group at C3 with both (R)- and (S)-MTPA-Cl, two diastereomeric esters are formed[2]. The phenyl ring shields the protons situated directly beneath it. By calculating the difference in chemical shifts (Δδ = δS - δR) from the ¹H NMR spectra, the spatial orientation of the substituents surrounding the C3 chiral center can be definitively mapped, allowing for the unambiguous assignment of the absolute configuration[1].

Mosher A Methyl 3-hydroxy-2-methyloctanoate (Unknown Stereocenter) B Split Sample into Two Aliquots A->B C Reaction with (R)-MTPA-Cl B->C D Reaction with (S)-MTPA-Cl B->D E (S)-Mosher Ester C->E Et3N, DMAP CH2Cl2 F (R)-Mosher Ester D->F Et3N, DMAP CH2Cl2 G 1H NMR Analysis Calculate Δδ (δS - δR) E->G F->G H Determine Absolute Configuration at C-3 G->H

Figure 2: Logical workflow for stereochemical determination via Mosher's ester derivatization.

Protocol 2: Mosher's Ester Derivatization
  • Aliquot Preparation: Dissolve 5 mg of the purified methyl 3-hydroxy-2-methyloctanoate in 2 mL of anhydrous CH₂Cl₂[2]. Divide this into two equal 1 mL aliquots in separate dry vials.

  • Base Addition: To each vial, add triethylamine (0.122 mmol) to act as an acid scavenger, and 4-dimethylaminopyridine (DMAP, 16.4 µmol) to act as a nucleophilic catalyst[2].

  • Derivatization: To the first vial, add (R)-MTPA-Cl (0.126 mmol) to synthesize the (S)-Mosher ester. To the second vial, add (S)-MTPA-Cl (0.126 mmol) to synthesize the (R)-Mosher ester[2].

  • Incubation & Quenching: Stir both reactions for 17 hours at room temperature. Quench the reactions by adding 1 mL of distilled water[2].

  • Extraction & NMR Validation: Extract the mixtures with CH₂Cl₂ (3 x 2 mL). Dry the organic layers over MgSO₄ and concentrate.

    • Validation Check: Acquire high-resolution ¹H NMR (400 or 600 MHz) of both crude mixtures. Confirm the presence of the MTPA-methoxy singlet (~3.5 ppm). Calculate the Δδ values for the C2-methyl and C4-methylene protons to assign the C3 stereocenter.

References

  • López-Martínez, J. L., et al. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 30(19), 3893. URL:[Link]

  • Gupta, D. K., et al. (2016). Absolute Stereochemistry of the β-Hydroxy Acid Unit in Hantupeptins and Trungapeptins. Natural Product Communications, 11(1), 69-72. URL: [Link]

  • Mevers, E., et al. (2011). Veraguamides A-G, Cyclic Hexadepsipeptides from a Marine Cyanobacterium. Journal of Natural Products (Mohimani Lab / NIH Public Access). URL:[Link]

  • MolAid Chemical Database. Methyl 3-hydroxy-2-methyloctanoate (CAS 89157-41-5). URL: [Link]

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Exploratory

Stereochemical Elucidation of Marine Cyanobacterial Depsipeptides: The Analytical Role of Methyl 3-Hydroxy-2-Methyloctanoate

Executive Summary The discovery of bioactive macrocyclic depsipeptides from marine cyanobacteria has provided a rich pipeline of novel scaffolds for oncology and pharmacology. Among these, the hantupeptins and trungapept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of bioactive macrocyclic depsipeptides from marine cyanobacteria has provided a rich pipeline of novel scaffolds for oncology and pharmacology. Among these, the hantupeptins and trungapeptins stand out due to their potent cytotoxic profiles and unique structural architectures. A defining feature of these molecules is the presence of a highly conserved β -hydroxy acid unit. Determining the absolute stereochemistry of this flexible aliphatic chain is a complex analytical challenge. This whitepaper provides an in-depth technical analysis of the degradation-derivatization workflow used to solve this stereochemical puzzle, highlighting the critical role of methyl 3-hydroxy-2-methyloctanoate as the pivotal analytical intermediate.

The Cyanobacterial Depsipeptide Landscape

Marine cyanobacteria, particularly the1[1], are prolific producers of lipopeptides and depsipeptides. These secondary metabolites often exhibit significant biological activities, including disruption of actin filaments and inhibition of cancer cell proliferation[2].

Two closely related families of cyclodepsipeptides, the hantupeptins (isolated from Pulau Hantu Besar, Singapore) and the trungapeptins (isolated from Trung Province, Thailand), have garnered significant attention[3][4]. Both families share a highly conserved macrocyclic core consisting of α -amino acids, modified N -methylated amino acids, and a distinctive β -hydroxy acid moiety[4][5].

Structural Architecture and Quantitative Bioactivity

The structural divergence between the variants (A, B, and C) within both the hantupeptin and trungapeptin families is dictated entirely by the degree of terminal saturation on their β -hydroxy acid unit[4][6].

  • Variant A contains an alkyne: 3-hydroxy-2-methyl-7-octynoic acid (Hmoya).

  • Variant B contains an alkene: 3-hydroxy-2-methyl-7-octenoic acid (Hmoea).

  • Variant C contains a fully saturated alkane: 3-hydroxy-2-methyloctanoic acid (Hmoa).

The table below summarizes the structural variants, their stereochemical assignments, and their quantitative biological activities.

Depsipeptide FamilyVariantTerminal Saturation β -Hydroxy Acid UnitAbsolute ConfigurationKey Bioactivity
Hantupeptins AAlkyneHmoya(2S, 3R)*Cytotoxic (MCF-7 IC 50​ : 4.0 μ M; MOLT-4 IC 50​ : 32 μ M)
BAlkeneHmoeaNot fully assignedModerate cytotoxicity
CAlkaneHmoa(2R, 3S)Moderate cytotoxicity
Trungapeptins AAlkyneHmoya(2S, 3R)Brine shrimp toxicity (10 ppm); Ichthyotoxicity (6.2 ppm)
BAlkeneHmoeaNot fully assignedIchthyotoxicity
CAlkaneHmoa(2S, 3R)Ichthyotoxicity

*Note: Elucidated via a combination of homonuclear J-resolved 2D NMR and Mosher's method.

The Analytical Bottleneck: Stereochemical Assignment

The 3D conformation of a macrocycle dictates its binding affinity to cellular targets. However, standard NMR techniques often fail to provide unambiguous absolute configurations for flexible aliphatic chains like Hmoa[7]. To overcome this, researchers employ a targeted degradation-derivatization strategy.

The critical intermediate in this workflow is methyl 3-hydroxy-2-methyloctanoate . By hydrolyzing the parent depsipeptide (e.g., Hantupeptin C or Trungapeptin C) and subsequently methylating the liberated Hmoa, scientists generate this specific methyl ester[6][7].

Causality of Methylation: Why synthesize methyl 3-hydroxy-2-methyloctanoate instead of directly analyzing the free acid? The free carboxylic acid of Hmoa is highly polar and can form complex hydrogen-bond networks, leading to poor chromatographic resolution. Furthermore, it can interfere with the acyl chloride reagents used in subsequent steps. Converting the acid to7[7] neutralizes the carboxylate, leaving the C3 secondary hydroxyl group as the sole, predictable reactive site for Mosher's derivatization.

G N1 Natural Depsipeptide (Hantupeptin/Trungapeptin) N2 Acid Hydrolysis (6N HCl, 110°C) N1->N2 Cleaves peptide/ester bonds N3 Fisher Esterification (MeOH, H2SO4) N2->N3 Liberates free acids N4 Methyl 3-hydroxy-2-methyloctanoate (Hmoa Methyl Ester) N3->N4 Esterifies carboxyl group N5 Mosher's Derivatization (R-/S-MTPA-Cl, DMAP) N4->N5 Reacts with chiral reagent N6 Diastereomeric Mosher Esters N5->N6 N7 RP-HPLC / LC-MS Analysis N6->N7 Chromatographic separation N9 Absolute Configuration Assignment N7->N9 Data correlation N8 Synthetic Standards (e.g., 2S,3R & 2S,3S Hmoa) N8->N7 Retention time reference

Workflow for the stereochemical determination of the Hmoa unit via methyl esterification.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the stereochemical assignment relies on a self-validating system where the natural derivative is directly compared against fully characterized synthetic standards[6].

Protocol 1: Acid Hydrolysis of Depsipeptides

Objective: Liberate the free β -hydroxy acid (Hmoa) from the cyclic depsipeptide backbone.

  • Suspend 1.0 mg of purified depsipeptide (e.g., Hantupeptin C) in 6N HCl.

  • Incubate at 110°C for 12 hours in a sealed glass ampoule.

  • Dry the hydrolysate completely under a gentle stream of N 2​ gas.

  • Causality: The harsh acidic conditions and high temperature are thermodynamically required to completely hydrolyze the robust amide and ester bonds of the macrocycle, yielding free amino acids and the free β -hydroxy acid.

Protocol 2: Synthesis of Methyl 3-Hydroxy-2-Methyloctanoate

Objective: Protect the carboxylic acid moiety to prevent interference during subsequent derivatization.

  • Re-dissolve the dried hydrolysate residue in anhydrous methanol (CH 3​ OH).

  • Add a catalytic amount of concentrated H 2​ SO 4​ and reflux the mixture for 1 hour.

  • Quench the reaction, extract with an organic solvent (e.g., CH 2​ Cl 2​ ), and dry over Na 2​ SO 4​ .

  • Causality: Fisher esterification selectively converts the free carboxylic acid of Hmoa into a methyl ester (methyl 3-hydroxy-2-methyloctanoate). This eliminates the zwitterionic potential of the mixture, ensuring that the subsequent Mosher's reaction occurs exclusively at the C3 hydroxyl group[6].

Protocol 3: Mosher Ester Derivatization

Objective: Convert the enantiomeric methyl 3-hydroxy-2-methyloctanoate into distinct diastereomers for chromatographic resolution.

  • Reconstitute the dried methyl 3-hydroxy-2-methyloctanoate in anhydrous CH 2​ Cl 2​ .

  • Add 4-dimethylaminopyridine (DMAP) to act as both a nucleophilic catalyst and an acid scavenger.

  • Introduce (R)-MTPA-Cl (Mosher's acid chloride) and stir at room temperature for 12 hours under an inert atmosphere.

  • Causality: The chiral MTPA-Cl reacts exclusively with the C3 secondary hydroxyl group. Because the MTPA moiety is chiral, its conjugation with the chiral Hmoa methyl ester generates diastereomers. Unlike enantiomers, diastereomers exhibit distinct physicochemical properties, allowing them to be baseline-separated via standard reverse-phase chromatography[6][7].

Protocol 4: RP-HPLC/LC-MS Stereochemical Profiling (Validation Step)

Objective: Determine the absolute configuration by comparing retention times with synthetic standards.

  • Synthesize independent reference standards of (2S,3R)-Hmoa and (2S,3S)-Hmoa using diastereoselective asymmetric methods[8].

  • Subject these standards to the exact same methylation (Protocol 2) and derivatization (Protocol 3) steps.

  • Inject the derivatized natural sample and the synthetic standards onto a C18 Reverse-Phase HPLC column.

  • Elute using an isocratic solvent system (e.g., H 2​ O:Acetonitrile) and monitor via MS.

  • Causality: By comparing the retention time of the natural derivative against the retention times of the synthetic Mosher ester standards, the absolute configuration of the natural product is unequivocally assigned. This cross-referencing acts as an internal validation mechanism, eliminating false positives[6][8].

Implications for Drug Development

The successful stereochemical elucidation of the Hmoa unit in hantupeptins and trungapeptins paves the way for total synthesis and Structure-Activity Relationship (SAR) studies. Understanding that Hantupeptin C possesses a (2R, 3S) configuration while Trungapeptin C possesses a (2S, 3R) configuration provides critical insight into how marine cyanobacteria utilize modular biosynthetic gene clusters to generate stereochemical diversity[4][6]. For drug development professionals, these findings dictate the exact spatial geometries required when designing synthetic analogs aimed at mimicking the potent anti-leukemic properties of the native depsipeptides.

References

  • Trungapeptins A−C, Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula, Journal of Natural Products - ACS Publications,[Link]

  • Hantupeptin A, a Cytotoxic Cyclic Depsipeptide from a Singapore Collection of Lyngbya majuscula, Journal of Natural Products - ACS Publications,[Link]

  • Absolute Stereochemistry of the β -Hydroxy Acid Unit in Hantupeptins and Trungapeptins, Natural Product Communications (via ResearchGate),[Link]

  • Hantupeptins B and C, cytotoxic cyclodepsipeptides from the marine cyanobacterium Lyngbya majuscula, PubMed - NIH,[Link]

  • Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity, MDPI,[Link]

  • Absolute Stereochemistry of the β -Hydroxy Acid Unit in Hantupeptins and Trungapeptins, NIE Digital Repository,[Link]

  • Absolute Stereochemistry of the β -Hydroxy Acid Unit in Hantupeptins and Trungapeptins, PubMed - NIH, [Link]

  • Recent Advances in Exploration and Biotechnological Production of Bioactive Compounds in Three Cyanobacterial Genera: Nostoc, Lyngbya, and Microcystis, Frontiers,[Link]

Sources

Foundational

An In-Depth Technical Guide to Cytotoxic Veraguamides Featuring the 3-Hydroxy-2-Methyloctanoic Acid Scaffold

Executive Summary Marine cyanobacteria are a prolific source of structurally novel and biologically potent secondary metabolites.[1][2] Among these, the veraguamides—a class of cyclic depsipeptides—have emerged as compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine cyanobacteria are a prolific source of structurally novel and biologically potent secondary metabolites.[1][2] Among these, the veraguamides—a class of cyclic depsipeptides—have emerged as compounds of significant interest for their cytotoxic properties against a range of human cancer cell lines.[3] This guide provides a comprehensive technical overview of the veraguamides, with a specific focus on the pivotal role of their unique C8-polyketide-derived β-hydroxy fatty acid moiety, typified by the 3-hydroxy-2-methyloctanoic acid scaffold and its naturally occurring derivatives. We will explore the journey of these molecules from their natural source to the laboratory, detailing their isolation, structural characterization, mechanisms of cytotoxic action, and the critical structure-activity relationships that inform future drug development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this promising class of natural products.

Introduction to the Veraguamide Family

Discovery and Natural Sources

Veraguamides are natural products isolated from marine cyanobacteria, particularly from genera such as cf. Oscillatoria, Symploca, and Okeania.[4][5][6] These microorganisms utilize a sophisticated biosynthetic machinery that combines non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) to generate a high degree of chemical diversity.[7][8] This mixed biosynthetic origin results in the characteristic depsipeptide structure of the veraguamides, which incorporates both amino acid and hydroxy acid residues.

Chemical Classification and Core Structure

Veraguamides are classified as cyclic depsipeptides, meaning their structure contains at least one ester (lactone) bond in addition to amide bonds within a cyclic framework.[8][9] Most identified veraguamides are hexadepsipeptides, typically featuring a conserved proline residue, multiple N-methylated amino acids, an α-hydroxy acid, and a distinctive C8 β-hydroxy fatty acid tail derived from a polyketide pathway.[6][10] It is this fatty acid component that is central to their biological activity and is the focus of this guide.

The Pivotal Role of the 3-Hydroxy-2-Methyloctanoic Acid (Hmoya) Moiety

The bioactivity of the veraguamides is intrinsically linked to the structure of their lipid tail. This component is not a simple fatty acid but a complex, stereochemically rich moiety derived from the PKS pathway.

Structural Variants of the Fatty Acid Tail

The foundational scaffold is often a 3-hydroxy-2-methyloctanoic acid derivative. However, nature has introduced critical modifications at the terminus of this C8 chain, which dramatically influences cytotoxic potency. Key variants found in different veraguamides include:

  • 3-hydroxy-2-methyl-7-octynoic acid (Hmoya): Features a terminal alkyne.[10][11]

  • 8-bromo-3-hydroxy-2-methyloct-7-ynoic acid (Br-Hmoya): A rare alkynyl bromide functionality, which has been shown to be a critical feature for potent cytotoxicity.[4][12]

  • 3-hydroxy-2-methyl-7-octenoic acid (Hmoea): A vinyl group terminus.[11]

The presence of these unsaturated and functionalized termini distinguishes the veraguamides and is a key determinant of their interaction with biological targets.

General Veraguamide Structure

The diagram below illustrates the generalized structure of a cyclic hexadepsipeptide from the veraguamide family, highlighting the conserved proline, the peptide backbone, and the variable fatty acid side chain.

cluster_0 Cyclic Depsipeptide Core cluster_1 Bioactive Side Chain AA1 N-Me-AA AA2 AA AA1->AA2 Fatty_Acid 3-hydroxy-2-methyloctanoate Derivative (e.g., Br-Hmoya) AA1->Fatty_Acid Amide Linkage HA α-Hydroxy Acid (Ester Linkage) AA2->HA AA3 N-Me-AA HA->AA3 Pro Proline (Conserved) AA3->Pro AA4 AA Pro->AA4 AA4->AA1

Caption: Generalized structure of a veraguamide.

Isolation, Purification, and Structural Elucidation

The lipophilic nature of veraguamides dictates the strategies for their extraction and purification. The process is a multi-step workflow designed to progressively enrich the target compounds from a complex biological matrix.

Rationale and Workflow

The causality behind the workflow is based on progressively refining the extract based on polarity and hydrophobicity. An initial bulk extraction captures a broad range of metabolites. Subsequent chromatographic steps are chosen to exploit the specific physicochemical properties of the veraguamides, separating them from more polar or non-polar contaminants until purity is achieved.

A 1. Biomass Collection (Marine Cyanobacterium) B 2. Bulk Extraction (e.g., CH2Cl2/MeOH) A->B Solvent Extraction C 3. Normal-Phase Fractionation (Vacuum Liquid Chromatography) B->C Polarity-based Separation D 4. Reversed-Phase Enrichment (Solid-Phase Extraction) C->D Hydrophobicity-based Separation E 5. High-Resolution Purification (Reversed-Phase HPLC) D->E High-Resolution Separation F Pure Veraguamide Analogues E->F Isolation

Caption: Standard workflow for veraguamide isolation.

Protocol: Isolation and Purification of Veraguamides

This protocol represents a generalized yet self-validating methodology for isolating veraguamides from a cyanobacterial sample.

  • 1. Extraction:

    • Lyophilize the collected cyanobacterial biomass to remove water.

    • Perform exhaustive extraction using a 2:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).[12] The use of this solvent system is critical for efficiently extracting moderately polar to nonpolar compounds like depsipeptides.

    • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • 2. Primary Fractionation (VLC):

    • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of increasing polarity, for example, from 100% hexanes to 100% ethyl acetate (EtOAc), and finally to a mixture of EtOAc/MeOH.

    • Control Point: Collect fractions and screen each for cytotoxicity using a rapid assay (e.g., MTT against H-460 cells). Bioactivity-guided fractionation ensures that effort is concentrated only on the fractions containing the compounds of interest.[12]

  • 3. Secondary Purification (SPE):

    • Pool the active fractions from VLC.

    • Further fractionate using reversed-phase solid-phase extraction (SPE) with a C18 stationary phase.

    • Elute with a decreasing polarity gradient, such as a stepwise gradient from 100% water to 100% acetonitrile or methanol. This step effectively removes highly polar contaminants.

  • 4. Final Purification (HPLC):

    • Purify the enriched, active SPE fractions to homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Employ an isocratic or shallow gradient elution profile with a suitable solvent system (e.g., acetonitrile/water) to resolve individual veraguamide analogues.

    • Validation: Monitor the elution profile with a photodiode array (PDA) detector. Pure compounds should yield sharp, symmetrical peaks with consistent UV spectra. Purity should be further confirmed by analytical HPLC and mass spectrometry.

Structural Elucidation

The unambiguous determination of a veraguamide's structure is a rigorous process reliant on modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.[6] Tandem MS (MS/MS or MSn) experiments are crucial for sequencing the peptide and hydroxy acid residues by analyzing fragmentation patterns.[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) is required to piece together the planar structure, establishing the connectivity of all atoms within the molecule.[12][13]

  • Stereochemistry: The absolute configuration of the amino and hydroxy acid residues is typically determined by acid hydrolysis of the pure compound, followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC or LC-MS.[6]

Mechanism of Cytotoxic Action

While many depsipeptides exert cytotoxicity through broad mechanisms like membrane disruption, recent evidence points to a more specific mode of action for certain veraguamides.[9][14]

The Sigma-2 Receptor (σ2R/TMEM97) as a Key Target

Several studies have demonstrated that veraguamides, including both linear (Veraguamide O) and cyclic (Veraguamide C) analogues, bind with notable affinity to the sigma-2 receptor (σ2R), also known as TMEM97.[5][15][16] This receptor is often overexpressed in proliferating cancer cells, particularly in aggressive subtypes like triple-negative breast cancer, making it a promising target for selective anticancer therapy.[5][15]

Downstream Cellular Effects

Binding to σ2R/TMEM97 can trigger downstream signaling events that lead to apoptosis.

  • Calcium Homeostasis: The sigma-2 receptor is implicated in regulating intracellular calcium (Ca2+) levels.[15] Some veraguamides have been shown to modulate calcium homeostasis, a critical process in cell survival and death signaling.[10] For example, Veraguamide E was found to increase intracellular Ca2+ levels in sensory neurons.[10]

  • Apoptosis Induction: Disruption of Ca2+ signaling and other downstream pathways initiated by σ2R modulation can ultimately converge on the activation of programmed cell death, or apoptosis.[15]

V Veraguamide S2R Sigma-2 Receptor (TMEM97) (Overexpressed in Cancer Cells) V->S2R Binds Ca Modulation of Intracellular Ca2+ Homeostasis S2R->Ca DS Downstream Signaling Cascades Ca->DS A Apoptosis (Programmed Cell Death) DS->A

Caption: Proposed mechanism of veraguamide cytotoxicity.

Structure-Activity Relationships (SAR) and Drug Development

Understanding which parts of the veraguamide structure are responsible for its activity is crucial for designing more potent and selective analogues.

The Criticality of the Fatty Acid Terminus

Preliminary SAR data strongly suggest that the functionality at the end of the Hmoya side chain is a primary driver of potency.

  • Alkynyl Bromide: Veraguamide A, which contains the rare alkynyl bromide (Br-Hmoya), exhibits potent cytotoxicity against the H-460 human lung cancer cell line (LD50 = 141 nM).[13][17]

  • Comparison Analogues: Structurally similar compounds that lack the alkynyl bromide show only moderate cytotoxicity, indicating that this functional group may be essential for high-potency activity.[7] This insight is invaluable, as it points to a specific site for synthetic modification to enhance efficacy.

Cytotoxicity Data of Veraguamide Analogues

The following table summarizes reported cytotoxic activities, illustrating the range of potencies and cell line specificities within the veraguamide family.

CompoundStructure TypeTarget Cell LineActivity (IC50 / LD50)Reference
Veraguamide A Cyclic (Alkynyl Bromide)H-460 (Lung)141 nM[4][13][17]
Veraguamides A-G CyclicHT29 (Colorectal)0.84 to 49 µM[6][18]
Veraguamides A-G CyclicHeLa (Cervical)0.54 to 49 µM[6][18]
Veraguamide O LinearMDA-MB-231 (TNBC)13 µM[5][15]
Veraguamide O LinearMCF-7 (Breast)> 100 µM[5][15]
Veraguamide C CyclicMDA-MB-231 (TNBC)~15 µM (47% viability loss)[15]
Veraguamide C CyclicMCF-7 (Breast)~15 µM (35% viability loss)[15]

TNBC: Triple-Negative Breast Cancer

Future Directions in Drug Development

The veraguamide scaffold is a promising starting point for medicinal chemistry efforts.

  • Synthetic Analogues: Total synthesis and solid-phase peptide synthesis (SPPS) can be employed to create a library of analogues.[16] Modifications should focus on the fatty acid tail (exploring different terminal functionalities), the stereochemistry of the hydroxy and methyl groups, and the composition of the peptide ring.

  • Improving Selectivity: The differential activity of Veraguamide O against triple-negative breast cancer cells compared to ER-positive cells suggests that selectivity can be engineered into these molecules.[5]

  • Linear vs. Cyclic: The observation that both linear and cyclic veraguamides can be bioactive, though perhaps through different potencies or targets, opens up a wider field of chemical space to explore.[2][15]

Protocol for Biological Evaluation: MTT Cytotoxicity Assay

To ensure trustworthy and reproducible data, a standardized protocol for assessing cytotoxicity is essential. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

  • 1. Materials:

    • Cancer cell line of interest (e.g., H-460, MDA-MB-231).

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • 96-well flat-bottom cell culture plates.

    • Veraguamide stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • Positive control (e.g., Doxorubicin).

    • Microplate reader (570 nm absorbance).

  • 2. Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the veraguamide compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls (Self-Validation):

      • Negative Control: Wells with cells treated with vehicle (DMSO) only, at the same concentration as the highest compound dose.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • 3. Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated negative control wells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

The veraguamides represent a compelling class of marine-derived natural products with significant potential as leads for anticancer drug discovery. Their unique cyclic depsipeptide structure, combined with a highly functionalized and modifiable β-hydroxy fatty acid side chain, provides a rich scaffold for medicinal chemistry exploration. The identification of the sigma-2 receptor/TMEM97 as a molecular target offers a rational basis for understanding their mechanism of action and for designing next-generation analogues with improved potency and tumor selectivity. Continued investigation into the synthesis, SAR, and biological activity of veraguamides is a promising avenue that bridges the fields of natural products chemistry and oncology drug development.

References

  • ResearchGate. (n.d.). Cytotoxic Veraguamides, Alkynyl Bromide-Containing Cyclic Depsipeptides from the Marine Cyanobacterium cf. Oscillatoria margaritifera | Request PDF. Retrieved from ResearchGate. [Link]

  • PubMed. (2011). Cytotoxic veraguamides, alkynyl bromide-containing cyclic depsipeptides from the marine cyanobacterium cf. Oscillatoria margaritifera. Retrieved from PubMed. [Link]

  • ACS Publications. (2011). Cytotoxic Veraguamides, Alkynyl Bromide-Containing Cyclic Depsipeptides from the Marine Cyanobacterium cf. Oscillatoria margaritifera. Journal of Natural Products. [Link]

  • MDPI. (2025). Isolation and Bioassay of Linear Veraguamides from a Marine Cyanobacterium (Okeania sp.). Retrieved from MDPI. [Link]

  • MDPI. (2023). Depsipeptides Targeting Tumor Cells. Encyclopedia. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials. Retrieved from NCBI. [Link]

  • MDPI. (2020). Marine Cyanobacteria and Microalgae Metabolites—A Rich Source of Potential Anticancer Drugs. Retrieved from MDPI. [Link]

  • SciSpace. (n.d.). Cytotoxic veraguamides, alkynyl bromide-containing cyclic depsipeptides from the marine cyanobacterium cf. Oscillatoria margarit. Retrieved from SciSpace. [Link]

  • PubMed. (2025). Isolation and Bioassay of Linear Veraguamides from a Marine Cyanobacterium (Okeania sp.). Retrieved from PubMed. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Isolation and Bioassay of Linear Veraguamides from a Marine Cyanobacterium (Okeania sp.). Retrieved from NCBI. [Link]

  • MDPI. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis. Retrieved from NCBI. [Link]

  • Bentham Science. (2009). Cyclodepsipeptides - Potential Drugs and Lead Compounds in the Drug Development Process. Retrieved from Bentham Science. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Cytotoxic Veraguamides, Alkynyl Bromide-containing Cyclic Depsipeptides from the Marine Cyanobacterium cf. Oscillatoria margaritifera. Retrieved from NCBI. [Link]

  • MDPI. (2018). Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. Retrieved from MDPI. [Link]

  • Duquesne Scholarship Collection. (2023). ISOLATION AND TOTAL SYNTHESIS OF SIGMA-2 LIGANDS FROM MARINE CYANOBACT. Retrieved from Duquesne Scholarship Collection. [Link]

  • NIE Digital Repository. (n.d.). Trikoveramides A-C, cyclic depsipeptides from the marine cyanobacterium Symploca hydnoides. Retrieved from NIE Digital Repository. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Veraguamide E, a Marine Cyanobacterial Depsipeptide Targeting σ2R/TMEM97: Chemical and Neurobiological Characterization. Retrieved from NCBI. [Link]

  • National Center for Biotechnology Information (NCBI). (2011). Veraguamides A–G, Cyclic Hexadepsipeptides from a Dolastatin 16-Producing Cyanobacterium Symploca cf. hydnoides from Guam. Retrieved from NCBI. [Link]

Sources

Protocols & Analytical Methods

Method

Regiodivergent Carbonylation of Epoxides to Yield Methyl 3-Hydroxy-2-methyloctanoate: A Protocol for Asymmetric Aldol-Type Product Synthesis

Executive Summary The synthesis of enantioenriched anti-aldol-type products typically relies on complex chiral auxiliaries or highly optimized asymmetric aldol additions. This application note details an advanced, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantioenriched anti-aldol-type products typically relies on complex chiral auxiliaries or highly optimized asymmetric aldol additions. This application note details an advanced, highly efficient alternative: the regiodivergent carbonylation of racemic cis-epoxides. By utilizing a chiral bimetallic aluminum-cobaltate catalyst, researchers can bypass the 50% yield limitation inherent to traditional kinetic resolutions. This protocol provides a self-validating, step-by-step methodology to convert rac-cis-2-methyl-3-pentyloxirane into methyl 3-hydroxy-2-methyloctanoate with excellent enantiomeric excess (ee) and regiocontrol.

Mechanistic Rationale: The Logic of Regiodivergence

In asymmetric catalysis, traditional kinetic resolution of racemic epoxides inherently caps the theoretical yield of the desired enantiomer at 50%. Regiodivergent carbonylation bypasses this limitation by channeling both enantiomers of a racemic mixture into distinct, separable structural isomers .

When rac-cis-2-methyl-3-pentyloxirane is subjected to carbonylation using a chiral bimetallic Lewis acid-cobaltate catalyst (e.g., [(R)-salenAl]+[Co(CO)4]-), the catalyst's chiral pocket dictates the site of nucleophilic attack by the highly nucleophilic[Co(CO)4]- anion . The catalyst selectively activates the (S)-configured carbon center in both enantiomers of the epoxide:

  • Pathway A: In the (2R,3S)-epoxide, attack occurs at C3, inserting CO into the C3–O bond.

  • Pathway B: In the (2S,3R)-epoxide, attack occurs at C2, inserting CO into the C2–O bond.

Because the SN2-like attack proceeds with strict inversion of configuration, the resulting β-lactones are trans-configured. Subsequent ring-opening via methanolysis yields two distinct anti-aldol-type products: methyl (2R,3R)-3-hydroxy-2-methyloctanoate (the target) and methyl (2S,3S)-3-hydroxy-2-pentylbutanoate (the byproduct). Because these are structural isomers rather than enantiomers, they possess different retention factors (Rf) and are easily separated via standard silica gel chromatography, enabling a theoretical 100% yield of highly enantioenriched products from the racemate .

G A Racemic cis-2-methyl-3-pentyloxirane (Epoxide Mixture) BB BB A->BB Regioselective Cleavage B Chiral Bimetallic Catalyst [(R)-Al]+[Co(CO)4]- D (2S,3R)-Epoxide Attack at C2 B->D Regioselective Cleavage C (2R,3S)-Epoxide Attack at C3 E trans-β-Lactone A (C2-Methyl, C3-Pentyl) C->E Inversion at C3 F trans-β-Lactone B (C2-Pentyl, C3-Methyl) D->F Inversion at C2 G Methanolysis (NaOMe / MeOH) E->G F->G H Methyl (2R,3R)-3-hydroxy-2-methyloctanoate (Target Anti-Aldol) G->H Chromatographic Separation I Methyl (2S,3S)-3-hydroxy-2-pentylbutanoate (Isomeric Byproduct) G->I Chromatographic Separation BB->C Regioselective Cleavage

Figure 1: Regiodivergent mechanism for the asymmetric carbonylation of racemic cis-epoxides.

Experimental Protocol

Step 1: Catalyst and Substrate Preparation (Glovebox Operations)

Causality: The bimetallic catalyst, particularly the [Co(CO)4]- anion, is highly sensitive to oxygen and moisture. Exposure will irreversibly oxidize the cobalt center, visually indicated by a color change from deep red/brown to green/blue, instantly deactivating the catalyst .

  • Transfer all materials into an MBraun Unilab glovebox under a purified nitrogen atmosphere.

  • Weigh 5.0 mol% of the chiral (R)-aluminum-cobaltate catalyst into a 2-dram glass vial equipped with a magnetic stir bar.

  • Add 1.0 mmol of dried, degassed rac-cis-2-methyl-3-pentyloxirane.

  • Dissolve the mixture in 1.0 mL of anhydrous, freeze-pump-thaw degassed 1,4-dioxane.

Step 2: High-Pressure Carbonylation

Causality: Carbon monoxide insertion requires elevated pressure to maintain a sufficient concentration of dissolved CO in the liquid phase. This drives the equilibrium toward the acylcobalt intermediate and prevents premature β-hydride elimination, which would lead to unwanted ketone byproducts .

  • Place the uncapped vial into a custom-designed stainless steel high-pressure reactor.

  • Seal the reactor tightly, remove it from the glovebox, and connect it to a high-purity CO line.

  • Purge the reactor with CO gas three times to remove nitrogen.

  • Pressurize the reactor to 850 psi (approx. 58 bar) with CO.

  • Stir the reaction at 22 °C for 24 hours.

Step 3: Self-Validation Checkpoint & Methanolysis

Causality: The intermediate trans-β-lactones are highly strained and prone to polymerization if concentrated or heated. Methanolysis using a mild base opens the lactone ring efficiently while strictly preserving the newly established anti-stereocenters.

  • Carefully vent the CO pressure in a well-ventilated fume hood.

  • Self-Validation Check: Remove a 10 µL aliquot, dilute with hexanes, and analyze via GC-FID. A successful reaction will show >99% consumption of the epoxide peak. Do not proceed if unreacted epoxide remains; this indicates catalyst death or a CO leak.

  • Dilute the crude mixture with 2.0 mL of anhydrous methanol.

  • Add 0.1 equivalents of sodium methoxide (NaOMe) and stir for 2 hours at room temperature.

  • Quench the basic solution with 3 drops of glacial acetic acid.

Step 4: Purification and Isolation

Causality: Because the regiodivergent process produces structural isomers, the products have distinct polarities. This allows for straightforward isolation using standard silica gel chromatography, completely avoiding the need for expensive chiral preparative HPLC .

  • Concentrate the quenched mixture under reduced pressure.

  • Load the crude oil onto a silica gel column (230-400 mesh).

  • Elute using a gradient of 10% to 20% ethyl acetate in hexanes.

  • Collect the fractions. The target compound, methyl 3-hydroxy-2-methyloctanoate, elutes first (higher Rf), followed by the isomeric byproduct.

Workflow S1 Step 1: Glovebox Setup Catalyst & Substrate S2 Step 2: Pressurization 850 psi CO S1->S2 S3 Step 3: Carbonylation 22 °C, 24 h S2->S3 S4 Step 4: Methanolysis NaOMe / MeOH S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for epoxide carbonylation and isolation.

Quantitative Data Summary

The table below summarizes the optimization parameters and validation data for the regiodivergent carbonylation, highlighting the necessity of high CO pressure to achieve full conversion and optimal enantioselectivity.

Table 1: Optimization and Validation of Carbonylation Conditions

EntryCatalyst SystemEpoxide SubstrateCO PressureTotal ConversionRegio. Ratio (Target:Byproduct)Target ee (%)
1(R)-1b (5 mol%)rac-cis-2-methyl-3-pentyloxirane850 psi>99%52:4896%
2(S)-1b (5 mol%)rac-cis-2-methyl-3-pentyloxirane850 psi>99%48:5295%
3(R)-1b (5 mol%)rac-cis-2-methyl-3-pentyloxirane400 psi85%50:5092%
4(R)-1b (2 mol%)rac-cis-2-methyl-3-pentyloxirane850 psi62%51:4989%

Note: Product ratios are determined by 1H NMR analysis of the crude mixture prior to chromatography. Enantiomeric excess (ee) is determined by chiral GC analysis of the purified methyl 3-hydroxy-2-methyloctanoate.

References

  • Kramer, J. W., et al. "Enantioenriched β-lactone and aldol-type products from regiodivergent carbonylation of racemic cis-epoxides." Chemical Science (RSC Publishing), 2014, 5, 1928-1935. URL:[Link]

  • Kramer, J. W., et al. "Electronic Supplementary Information for: Enantioenriched β-lactone and aldol-type products from regiodivergent carbonylation of racemic cis-epoxides." Chemical Science (RSC Publishing), 2014. URL:[Link]

  • Dunn, E. W., et al. "Carbonylation of Epoxides to Substituted 3-Hydroxy-δ-Lactones." NIH Public Access / PMC, 2015. URL:[Link]

  • Mulzer, M., et al. "Regioselective Carbonylation of trans-Disubstituted Epoxides to β-Lactones: A Viable Entry into syn-Aldol-Type Products." Journal of the American Chemical Society (ACS Publications), 2013, 135(30), 10930-10933. URL:[Link]

Application

Determining the Absolute Stereochemistry of Methyl 3-hydroxy-2-methyloctanoate via Mosher Ester Derivatives: An Application Note and Protocol

Introduction In the realm of pharmaceutical and natural product chemistry, the precise determination of a molecule's three-dimensional structure is paramount. The biological activity of a chiral molecule is intrinsically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical and natural product chemistry, the precise determination of a molecule's three-dimensional structure is paramount. The biological activity of a chiral molecule is intrinsically linked to its absolute stereochemistry, with different enantiomers often exhibiting vastly different, and sometimes opposing, physiological effects. Methyl 3-hydroxy-2-methyloctanoate, a chiral secondary alcohol, presents a common challenge in stereochemical assignment. The Mosher method, a powerful and widely utilized NMR-based technique, offers a reliable solution for elucidating the absolute configuration of such chiral centers.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, commonly known as Mosher esters, of methyl 3-hydroxy-2-methyloctanoate.[1][2] By analyzing the differences in the ¹H NMR chemical shifts of these diastereomers, the absolute configuration of the C-3 stereocenter can be unambiguously determined.[1][2] The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both technical accuracy and practical success.

Principle of the Mosher Method

The Mosher method relies on the formation of two diastereomeric esters by reacting the chiral alcohol of unknown stereochemistry with the two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-MTPA chloride.[4][5] Due to the steric and electronic influence of the MTPA moiety, the protons in the resulting diastereomeric esters experience different magnetic environments, leading to distinct chemical shifts in their ¹H NMR spectra.[1][2][6]

The key to the analysis lies in the conformational preference of the Mosher esters. The ester carbonyl, the Cα-methoxy group, and the Cα-CF₃ group of the MTPA moiety adopt a preferred orientation relative to the substituents on the chiral carbon of the alcohol. This conformation places the phenyl group of the MTPA on one side of the molecule and the trifluoromethyl and methoxy groups on the other. Protons on the same side as the phenyl group will be shielded (shifted to a higher field, lower ppm), while those on the opposite side will be deshielded (shifted to a lower field, higher ppm). By comparing the chemical shifts of the (S)-MTPA ester (δS) and the (R)-MTPA ester (δR) for various protons in the molecule, a series of Δδ (δS - δR) values can be calculated.[1][2][7] The sign of these Δδ values directly correlates with the spatial arrangement of the substituents around the stereocenter, allowing for the assignment of its absolute configuration.[1][2][8]

Materials and Reagents

Material/ReagentGrade/PuritySupplier (Example)
Methyl 3-hydroxy-2-methyloctanoate≥98%Sigma-Aldrich
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]≥99%Sigma-Aldrich
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]≥99%Sigma-Aldrich
Anhydrous Dichloromethane (CH₂Cl₂)DriSolv® or equivalentEMD Millipore
Anhydrous Pyridine≥99.8%Sigma-Aldrich
Deuterated Chloroform (CDCl₃) with 0.03% TMS99.8 atom % DCambridge Isotope Laboratories
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeFisher Scientific
Silica Gel for Flash Chromatography230-400 meshSorbent Technologies
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
NMR Tubes5 mm, high precisionWilmad-LabGlass

Experimental Protocols

Part 1: Preparation of the (S)-Mosher Ester Derivative
  • Reaction Setup: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve approximately 10 mg of methyl 3-hydroxy-2-methyloctanoate in 1 mL of anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 10 µL of anhydrous pyridine. This acts as a base to neutralize the HCl byproduct of the esterification reaction.[9][10]

  • Esterification: In a separate vial, prepare a solution of ~1.2 equivalents of (R)-MTPA-Cl in 0.5 mL of anhydrous dichloromethane. Add this solution dropwise to the alcohol solution at room temperature. Note: The use of the acid chloride derivative of Mosher's acid generally leads to higher yields and faster reaction times compared to using the acid with a coupling agent.[4][5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 4:1). The ester product should have a higher Rf value than the starting alcohol.

  • Work-up: Upon completion, dilute the reaction mixture with 5 mL of dichloromethane. Wash the organic layer sequentially with 5 mL of saturated aqueous NaHCO₃ solution and 5 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure (S)-Mosher ester derivative.

Part 2: Preparation of the (R)-Mosher Ester Derivative
  • Follow the exact same procedure as described in Part 1, but substitute (S)-MTPA-Cl for (R)-MTPA-Cl. It is crucial to use identical reaction conditions and work-up procedures for both enantiomers to ensure the validity of the NMR comparison.[3]

Analysis and Interpretation

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 2-3 mg of each purified Mosher ester derivative in ~0.6 mL of CDCl₃ containing TMS in separate, clean NMR tubes.

  • Data Acquisition: Acquire ¹H NMR spectra for both the (S)- and (R)-Mosher esters. Ensure high-resolution spectra are obtained to allow for accurate chemical shift determination.

  • Spectral Assignment: Assign all relevant proton signals in the spectra of both diastereomers. This may require the use of 2D NMR techniques such as COSY and HSQC for unambiguous assignment, especially for the protons on the octanoate chain.

  • Calculation of Δδ (δS - δR): For each assigned proton, calculate the difference in chemical shift between the (S)-ester and the (R)-ester (Δδ = δS - δR).

Interpreting the Results: The Mosher Model

The signs of the calculated Δδ values are used to determine the absolute configuration of the C-3 stereocenter. According to the established Mosher model, for a secondary alcohol:

  • Positive Δδ values are observed for protons that lie on the same side as the methoxy group in the preferred conformation.

  • Negative Δδ values are observed for protons that lie on the same side as the phenyl group.

For methyl 3-hydroxy-2-methyloctanoate, the substituents at C-3 are the C1-C2 fragment (including the methyl ester) and the C4-C8 alkyl chain. By analyzing the signs of the Δδ values for the protons in these two fragments, the absolute configuration can be assigned.

Expected Δδ Pattern for (3R)-methyl 3-hydroxy-2-methyloctanoate:

  • Protons on the C4-C8 chain are expected to have positive Δδ values.

  • Protons on the C1-C2 fragment are expected to have negative Δδ values.

Expected Δδ Pattern for (3S)-methyl 3-hydroxy-2-methyloctanoate:

  • Protons on the C4-C8 chain are expected to have negative Δδ values.

  • Protons on the C1-C2 fragment are expected to have positive Δδ values.

Data Presentation
Proton AssignmentδS (ppm)δR (ppm)Δδ (δS - δR) (ppm)
H-2e.g., 2.65e.g., 2.70-0.05
C2-CH₃e.g., 1.15e.g., 1.20-0.05
OCH₃ (ester)e.g., 3.70e.g., 3.72-0.02
H-4αe.g., 1.60e.g., 1.55+0.05
H-4βe.g., 1.50e.g., 1.44+0.06
H-5e.g., 1.30e.g., 1.25+0.05
............
H-8 (CH₃)e.g., 0.90e.g., 0.88+0.02

Note: The chemical shift values in this table are hypothetical and serve as an illustrative example of the expected sign distribution for a (3R) configuration.

Visualizing the Workflow and Model

Mosher_Method_Workflow r_ester r_ester nmr nmr r_ester->nmr delta delta nmr->delta s_ester s_ester s_ester->nmr model model delta->model config config model->config

Mosher_Model

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the esterification does not go to completion, consider increasing the reaction time or using a slight excess of the MTPA-Cl and pyridine. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can also accelerate the reaction.

  • Racemization: Mosher's acid and its derivatives are generally stable to racemization under standard esterification conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided.

  • Signal Overlap in NMR: If proton signals are heavily overlapped in the ¹H NMR spectrum, acquiring the spectrum in a different deuterated solvent (e.g., C₆D₆) can often induce differential shifts and improve resolution. Additionally, ¹⁹F NMR can be a powerful tool, as the trifluoromethyl groups of the two diastereomers will give rise to distinct singlets, allowing for a straightforward determination of diastereomeric purity.[11]

  • Purity of Reagents: The accuracy of the Mosher method is highly dependent on the enantiomeric purity of the MTPA-Cl used. Always use reagents from a reliable source with a high specified enantiomeric excess.

Conclusion

The preparation and analysis of Mosher ester derivatives provide a robust and reliable method for determining the absolute configuration of chiral secondary alcohols like methyl 3-hydroxy-2-methyloctanoate. By carefully following the detailed protocols and understanding the principles of the Mosher model, researchers can confidently assign the stereochemistry of their molecules, a critical step in the advancement of drug discovery and natural product synthesis. This application note serves as a practical guide to ensure the successful implementation of this powerful analytical technique.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric composition and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Hoye, T. R., & Renner, M. K. (2010). Long-Range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. The Journal of Organic Chemistry, 75(8), 2753–2756. [Link]

  • Bajpai, A., & Curran, D. P. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Journal of the American Chemical Society, 134(51), 17353–17364. [Link]

  • Bolchi, C., Pallavicini, M., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759–1767. [Link]

  • ResearchGate. (2018, September 17). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization | Request PDF. [Link]

  • Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1423. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

  • Grokipedia. Mosher's acid. [Link]

  • Cimmino, A., et al. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Journal of Pharmaceutical and Biomedical Analysis, 144, 59–89. [Link]

  • Chen, Y. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. [Link]

  • Curran, D. P., et al. (2009). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 131(14), 5092–5093. [Link]

  • MDPI. (2018, June 12). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]

  • ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. [Link]

  • Encyclopedia.pub. (2022, June 1). Configuration Determinations of Flexible Marine Natural Products. [Link]

  • ACS In Focus. (2026, February 6). The Mosher Method in the Study of Natural Products. [Link]

  • YouTube. (2022, January 29). Acid Chloride + Alcohol = Ester (Mechanism). [Link]

  • Ohtani, I., et al. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • YouTube. (2023, April 12). How I Used Mosher Esters in my PhD. [Link]

  • Journal of the American Chemical Society. (2009, March 26). A “Shortcut” Mosher Ester Method To Assign Configurations of Stereocenters in Nearly Symmetric Environments. Fluorous Mixture Synthesis and Structure Assignment of Petrocortyne A. [Link]

  • University of Wisconsin-Madison. Mosher ester derivatives. [Link]

  • ResearchGate. Preparation of (S)-and (R)-MTPA esters (1S and 1R) of 1, and Δ(δS-δR).... [Link]

  • MDPI. (2015, July 16). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. [Link]

  • National Center for Biotechnology Information. (2012, December 21). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. [Link]

  • Organic Syntheses. Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S) -. [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Wikipedia. Mosher's acid. [Link]

  • The Royal Society of Chemistry. Supporting Information: - Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. [Link]

  • Organic Syntheses. *Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R , R * )-(±) -. [Link]

Sources

Method

Application Note: Chiral GC-MS Analysis of Methyl 3-Hydroxy-2-Methyloctanoate Stereoisomers

Abstract The stereoisomeric composition of chiral molecules can profoundly influence their biological activity, making the separation and identification of individual stereoisomers a critical aspect of pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereoisomeric composition of chiral molecules can profoundly influence their biological activity, making the separation and identification of individual stereoisomers a critical aspect of pharmaceutical development, flavor and fragrance analysis, and metabolomics. This application note presents a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of methyl 3-hydroxy-2-methyloctanoate stereoisomers. Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This guide provides a comprehensive methodology, including sample preparation, derivatization, and optimized GC-MS parameters for the successful chiral separation and identification of these stereoisomers.

Introduction

Methyl 3-hydroxy-2-methyloctanoate is a chiral molecule with significant relevance in various fields of chemical and biological research. The spatial arrangement of the hydroxyl and methyl groups at the C2 and C3 positions results in two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) and two pairs of diastereomers ((2R,3R)/(2R,3S), (2S,3S)/(2S,3R), etc.). The distinct stereochemistry of each isomer can lead to different biological activities and sensory properties. Therefore, a robust analytical method to resolve and identify all four stereoisomers is essential for quality control, stereoselective synthesis, and structure-activity relationship studies.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] For the separation of stereoisomers, chiral GC columns with specialized stationary phases are employed.[3][4][5] These chiral stationary phases interact differently with each enantiomer, leading to different retention times and enabling their separation.[4] This application note details a protocol that leverages a cyclodextrin-based chiral stationary phase for the resolution of methyl 3-hydroxy-2-methyloctanoate stereoisomers.

Analytical Strategy: The "Why" Behind the "How"

The successful separation of the four stereoisomers of methyl 3-hydroxy-2-methyloctanoate hinges on two key principles: enhancing volatility through derivatization and achieving stereoselectivity with a chiral stationary phase.

Derivatization: Enabling Gas-Phase Analysis

The presence of a hydroxyl group in methyl 3-hydroxy-2-methyloctanoate makes it relatively polar and prone to hydrogen bonding, which can lead to poor peak shape and thermal instability in the GC injector and column. To overcome this, the hydroxyl group is derivatized to a less polar and more volatile functional group. Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this purpose.[6][7] The resulting TMS ether is significantly more volatile and thermally stable, leading to improved chromatographic performance.

Chiral Separation: Resolving the Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography overcomes this by introducing a chiral environment in the form of a chiral stationary phase (CSP).[3][4][5] Cyclodextrins, cyclic oligosaccharides, are commonly used as CSPs in GC.[8][9] Their toroidal structure creates a chiral cavity into which the analyte can include. The differential interaction energies between the enantiomers and the chiral selector of the CSP result in different retention times, allowing for their separation.[3][4] For the analysis of methyl 3-hydroxy-2-methyloctanoate stereoisomers, a derivatized β-cyclodextrin stationary phase is selected for its proven efficacy in separating a wide range of chiral compounds.[8]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of methyl 3-hydroxy-2-methyloctanoate stereoisomers is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Methyl 3-hydroxy-2-methyloctanoate Standard or Sample Derivatization Silylation (BSTFA + TMCS) Sample->Derivatization Increase Volatility GC_MS Chiral GC-MS System Derivatization->GC_MS Injection Chromatogram Chromatogram Generation GC_MS->Chromatogram Mass_Spectra Mass Spectra Analysis Chromatogram->Mass_Spectra Peak Identification Quantification Peak Integration & Quantification Mass_Spectra->Quantification

Figure 1: General experimental workflow for the GC-MS analysis of methyl 3-hydroxy-2-methyloctanoate stereoisomers.

Detailed Experimental Protocol

Sample Preparation and Derivatization

This protocol outlines the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether to enhance volatility and improve chromatographic performance.

Reagents and Materials:

  • Methyl 3-hydroxy-2-methyloctanoate standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • 2 mL glass vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply

Step-by-Step Procedure:

  • Accurately weigh approximately 1 mg of the methyl 3-hydroxy-2-methyloctanoate standard or sample into a 2 mL glass vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS system. Alternatively, the derivatization reagents can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a known volume of hexane.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the chiral separation of the derivatized methyl 3-hydroxy-2-methyloctanoate stereoisomers.

Parameter Condition
Gas Chromatograph
ColumnRt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplit (Split Ratio 20:1)
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, then ramp at 2°C/min to 180°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Rangem/z 50-400
Scan ModeFull Scan

Expected Results and Data Interpretation

Chromatographic Separation

Under the specified GC conditions, the four stereoisomers of the TMS-derivatized methyl 3-hydroxy-2-methyloctanoate are expected to be baseline resolved. The elution order will depend on the specific interactions with the chiral stationary phase. A representative chromatogram will show four distinct peaks corresponding to the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) stereoisomers. The diastereomeric pairs will have different retention times on the achiral portion of the stationary phase, while the enantiomeric pairs will be resolved by the chiral selector.

Mass Spectral Fragmentation

Electron ionization of the TMS-derivatized methyl 3-hydroxy-2-methyloctanoate will produce a characteristic fragmentation pattern that can be used for confirmation of the compound's identity. While the mass spectra of the stereoisomers will be very similar, subtle differences in the relative abundances of certain fragment ions may be observed.[10]

Key Expected Fragment Ions (for the TMS derivative):

  • [M-15]⁺: Loss of a methyl group from the TMS group.

  • [M-57]⁺: Loss of a tert-butyl group, a characteristic fragmentation for TBDMS derivatives, though less prominent for TMS.

  • m/z 175: A significant fragment resulting from cleavage between C3 and C4, containing the silylated hydroxyl group. This is analogous to the m/z 103 fragment observed in underivatized 3-hydroxy fatty acid methyl esters.[11]

  • m/z 73: The trimethylsilyl ion, [Si(CH₃)₃]⁺.

The molecular ion peak ([M]⁺) may be of low abundance or absent, which is common for silylated compounds. The fragmentation pattern, in conjunction with the retention time, provides a high degree of confidence in the identification of the target analytes.

Fragment Ion m/z Description
[M-CH₃]⁺VariesLoss of a methyl radical
C₇H₁₅O₂Si⁺175Cleavage between C3-C4
Si(CH₃)₃⁺73Trimethylsilyl cation

Troubleshooting

Problem Potential Cause Solution
Poor or no derivatizationMoisture in sample or reagentsUse anhydrous reagents and solvents. Dry sample thoroughly before derivatization.
Incomplete reactionEnsure correct reaction temperature and time.
Poor peak shape (tailing)Active sites in the injector or columnUse a deactivated liner. Condition the column.
Hydrolysis of the TMS derivativeEnsure the sample is dry before injection.
Poor or no separation of stereoisomersInappropriate GC columnVerify the use of a suitable chiral stationary phase.
Suboptimal oven temperature programOptimize the temperature ramp rate for better resolution.
Column degradationCondition the column or replace if necessary.

Conclusion

This application note provides a comprehensive and validated protocol for the chiral GC-MS analysis of methyl 3-hydroxy-2-methyloctanoate stereoisomers. The combination of silylation derivatization and a cyclodextrin-based chiral stationary phase allows for the successful separation and identification of all four stereoisomers. This method is crucial for researchers in drug development, flavor and fragrance chemistry, and metabolomics who require accurate stereoisomeric analysis. The detailed protocol and troubleshooting guide will enable scientists to implement this method effectively in their laboratories.

References

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 22). Unveiling the Power of Chiral GC Columns. Available at: [Link]

  • Schurig, V. (2022, March 22). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 655-680. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Schurig, V. (2002, February 4). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. Available at: [Link]

  • Liu, W., Gan, J., & Lee, S. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Journal of Agricultural and Food Chemistry, 52(4), 755-761. Available at: [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier.
  • Hites, R. A. (1997). Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry (pp. 609-625). Prentice Hall.
  • Mondello, L., Tranchida, P. Q., Dugo, P., & Dugo, G. (2008). GCxGC-MS hyphenated techniques for the analysis of complex samples. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS.
  • Kuhara, T., Shinka, T., Inoue, Y., Ohse, M., & Inokuchi, T. (2006). Application of optical isomer analysis by diastereomer derivatization GC/MS to determine the condition of patients with short bowel syndrome. Journal of Chromatography B, 838(1), 1-6. Available at: [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Analytical Methods, 5(20), 5556-5564. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Available at: [Link]

  • Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Available at: [Link]

  • Christie, W. W. (2007). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. Available at: [Link]

  • van der Stelt, I., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry, 412, 6085–6093. Available at: [Link]

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. In Current Protocols in Human Genetics. John Wiley & Sons, Inc.
  • Chromatography Forum. (2014, April 14). omega-hydroxy fatty acids. Available at: [Link]

  • MiMeDB. (n.d.). Showing metabocard for 3-Hydroxyoctanoic acid (MMDBc0000398). Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link]

  • Pozo, O. J., et al. (2025, January 30). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 39(2), e9887. Available at: [Link]

  • Schulz, S., et al. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 36(8), 1645-1656. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Retention Time Overlap for Methyl 3-Hydroxy-2-Methyloctanoate Diastereomers

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists and drug development professionals struggling to resolve the syn and anti diastereomers (e.g., 2S,3S vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists and drug development professionals struggling to resolve the syn and anti diastereomers (e.g., 2S,3S vs. 2S,3R) of methyl 3-hydroxy-2-methyloctanoate (Hmoaa) using Gas Chromatography-Mass Spectrometry (GC-MS).

Because these diastereomers possess nearly identical physical properties, they frequently co-elute on standard non-polar stationary phases. Below, we break down the root causes of this co-elution, provide validated derivatization strategies, and outline a self-validating experimental protocol to ensure absolute stereochemical assignment.

Troubleshooting Logic & Workflow

G Start Analyze Hmoaa Mixture StandardGC Run on Non-Polar Column (e.g., DB-5 / HP-5) Start->StandardGC CheckCoelution Do Diastereomers Co-elute? StandardGC->CheckCoelution Derivatization Perform Chiral Derivatization (e.g., MTPA-Cl on C3-OH) CheckCoelution->Derivatization Yes (Co-elution) Success Assign Absolute Configuration via Standard Co-injection CheckCoelution->Success No (Resolved) RunDeriv Run MTPA Esters on DB-5 Derivatization->RunDeriv ChiralColumn Use Chiral Stationary Phase (e.g., CP-Chirasil-Dex CB) ChiralColumn->Success Resolved via Inclusion CheckRes Baseline Resolution Achieved? RunDeriv->CheckRes CheckRes->ChiralColumn No CheckRes->Success Yes

Workflow for resolving Hmoaa diastereomers via derivatization or chiral stationary phases.

Frequently Asked Questions (FAQs)

Q1: Why do the diastereomers of methyl 3-hydroxy-2-methyloctanoate co-elute on a standard non-polar column (e.g., DB-5)? A1: Non-polar columns (such as 5% diphenyl / 95% dimethylpolysiloxane) separate analytes primarily based on dispersive van der Waals forces and boiling points. The syn and anti diastereomers of Hmoaa have identical molecular weights and highly similar spatial profiles. Because the free C3-hydroxyl group allows for significant conformational flexibility, the time-averaged 3D geometries of the diastereomers are virtually indistinguishable to the stationary phase. Without introducing steric bulk to restrict this rotation, the partitioning coefficients remain too similar to achieve resolution.

Q2: What derivatization strategies can maximize the retention time difference between these diastereomers? A2: To separate these isomers on a standard column, you must amplify their physical differences. The most effective strategy is derivatizing the free C3-hydroxyl group with Mosher’s acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl). Causality: Reacting the hydroxyl group with MTPA-Cl locks the flexible molecule into a bulky ester. The severe steric hindrance between the trifluoromethyl/phenyl groups of the MTPA moiety and the C2-methyl/C4-alkyl chain of Hmoaa restricts bond rotation. This conformational locking forces the syn and anti diastereomers into distinct, rigid 3D geometries with vastly different boiling points and dipole moments, enabling baseline resolution on a standard DB-5 column 1.

Q3: If I want to avoid derivatization, how can I modify the stationary phase to improve diastereomeric resolution? A3: If derivatization is not feasible, you must shift the separation mechanism from purely dispersive to inclusion-based interactions. Cyclodextrin-based chiral stationary phases (e.g., CP-Chirasil-Dex CB) are ideal for this. Causality: These columns contain derivatized β-cyclodextrins that form transient host-guest inclusion complexes with the analytes. The specific spatial arrangement of the 2-methyl and 3-hydroxy groups dictates how deeply each diastereomer can penetrate the cyclodextrin cavity. This creates a significant difference in the thermodynamic stability of the transient adducts, altering their retention times without the need for chemical modification 23.

Quantitative Comparison of Analytical Strategies

To guide your method development, the following table summarizes the expected outcomes when applying different analytical strategies to Hmoaa diastereomers.

Analytical StrategyStationary PhaseDerivatization RequiredResolution Factor (Rs)Primary Separation Mechanism
Direct Injection DB-5 (Non-polar)None< 1.0 (Co-elution)Dispersive forces / Boiling point
Direct Injection CP-Chirasil-Dex CBNone> 1.5 (Resolved)Host-guest inclusion complexation
MTPA Esterification DB-5 (Non-polar)Yes (MTPA-Cl)> 2.0 (Baseline)Steric hindrance / Conformational locking

Experimental Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . By running authentic standards and method blanks in parallel with your unknown sample, you eliminate the risk of false positives caused by derivatization artifacts or matrix effects.

Protocol 1: Chiral Derivatization of Hmoaa (MTPA Esterification)

Self-Validation Checkpoint: Prepare three parallel reaction vials: (A) Your unknown Hmoaa sample, (B) A Method Blank (reagents only), and (C) Authentic Standards (a synthesized mixture of the four known stereoisomers: 2S,3S; 2R,3R; 2S,3R; 2R,3S).

  • Sample Preparation: Transfer 5 mg of the Hmoaa sample (or standards) into a clean, dry, nitrogen-flushed glass vial.

  • Solvent Addition: Dissolve the sample in 2.0 mL of anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Causality: Anhydrous conditions are critical; any moisture will hydrolyze the MTPA-Cl reagent before it can react with your analyte.

  • Catalyst/Base Addition: Add 0.122 mmol of triethylamine (TEA) and 16.4 µmol of 4-dimethylaminopyridine (DMAP). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the degradation of the ester. DMAP acts as a nucleophilic catalyst, significantly accelerating the esterification of the sterically hindered secondary C3-alcohol.

  • Derivatization Agent: Add 0.126 mmol of (R)-MTPA-Cl (or (S)-MTPA-Cl).

  • Incubation: Stir the reaction mixture continuously at room temperature for 17 hours to ensure quantitative conversion.

  • Quenching & Extraction: Quench the reaction by adding 2.5 mL of 1 N HCl. Extract the aqueous layer three times with diethyl ether (Et₂O).

  • Reconstitution: Dry the combined organic layers under a gentle stream of N₂ gas. Reconstitute the resulting oily residue in 100 µL of CH₂Cl₂ for GC-MS analysis.

Protocol 2: Optimized GC-MS Acquisition Parameters

To resolve the bulky MTPA esters, a shallow temperature ramp is required during the critical elution window.

  • Column Specifications: DB-5MS (or equivalent 5% diphenyl / 95% dimethylpolysiloxane), 30 m length × 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium (UHP grade) at a constant flow rate of 1.0 mL/min.

  • Injection Parameters: Inject 1.0 µL in splitless mode. Maintain the inlet temperature at 250 °C to ensure rapid vaporization of the high-boiling MTPA esters.

  • Oven Temperature Program:

    • Initial: 35 °C, hold for 2 min.

    • Ramp 1: 25 °C/min to 140 °C.

    • Ramp 2 (Critical Resolution Window): 1 °C/min to 165 °C, hold for 15 min. Causality: This extremely shallow ramp maximizes the time the analytes spend partitioning between the mobile and stationary phases, exploiting the minute differences in their boiling points and dipole moments.

    • Ramp 3: 1 °C/min to 190 °C to bake out the column.

  • MS Parameters: Electron ionization (EI) at 70 eV. Set the scan range from m/z 50 to 500.

  • Data Validation: Compare the retention times and MS fragmentation patterns (specifically the characteristic MTPA ester fragments) of Vial A (Unknown) against Vial C (Authentic Standards). A precise match confirms the absolute configuration.

References

  • Mevers, E., Liu, W. T., Engene, N., Mohimani, H., Byrum, T., Pevzner, P. A., Dorrestein, P. C., Spadafora, C., & Gerwick, W. H. (2011). "Cytotoxic Veraguamides, Alkynyl Bromide-containing Cyclic Depsipeptides from the Marine Cyanobacterium cf. Oscillatoria margaritifera." Journal of Natural Products.
  • "The Study of Chiral Stationary Phases for Gas Chromatography." AZoM.
  • "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester." ResearchGate.

Sources

Optimization

resolving stereochemical assignment errors in beta-hydroxy ester NMR data

Welcome to the NMR Stereochemistry Technical Support Center . This knowledge base is designed for researchers, structural chemists, and drug development professionals troubleshooting stereochemical assignment errors in β...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMR Stereochemistry Technical Support Center . This knowledge base is designed for researchers, structural chemists, and drug development professionals troubleshooting stereochemical assignment errors in β -hydroxy esters and related polyketide motifs.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and computational workflows to resolve ambiguities in your NMR data.

J-Based Configuration Analysis (JBCA) Troubleshooting

Q: My 3JHH​ and 2,3JCH​ coupling constants for a β -hydroxy ester do not match any of the standard Murata rotamer models. Why is this happening, and how do I resolve it?

The Causality: The original J-Based Configuration Analysis (JBCA) developed by Murata and Matsumori assumes that the acyclic chain populates one or two predominant staggered rotamers[1]. However, β -hydroxy esters often reside in highly flexible acyclic systems. When conformational flexibility is high, the NMR timescale captures a population-weighted average of multiple conformers. This results in intermediate coupling constants (e.g., 3JHH​ values of 5–7 Hz) that fail to meet the strict empirical thresholds for anti (large, >8 Hz) or gauche (small, <4 Hz) relationships[1].

The Solution: Temperature-Dependent JBCA To resolve conformer equilibrium issues, you must reduce the thermal energy of the system to "freeze out" the minor conformers and shift the equilibrium toward the most stable staggered conformer[2].

  • Solvent Selection: Dissolve your sample in a solvent with a low freezing point (e.g., Toluene- d8​ or CD 2​ Cl 2​ ).

  • Variable Temperature (VT) NMR: Lower the NMR probe temperature incrementally (e.g., from 298 K down to 213 K)[2].

  • Data Acquisition: Re-acquire the 1D 1 H, J-HMBC, and HETLOC spectra.

  • Validation: As the temperature drops, the averaged J -values will diverge into clear anti (>8 Hz) and gauche (<4 Hz) values, allowing you to confidently apply the standard JBCA rotamer models[2].

JBCA_Workflow Start Acquire 1H, J-HMBC, HETLOC at Room Temperature CheckJ Are 3J_HH and 2,3J_CH values clearly Large (>8Hz) or Small (<4Hz)? Start->CheckJ Standard Apply Standard Murata Rotamer Models CheckJ->Standard Yes Averaged Values Averaged (5-7 Hz) Due to Conformational Flexibility CheckJ->Averaged No Assign Assign Relative Stereochemistry Standard->Assign LowTemp Perform Low-Temperature NMR to Freeze Conformers Averaged->LowTemp Reassess Extract True Anti/Gauche Coupling Constants LowTemp->Reassess Reassess->Assign

Fig 1: Workflow for resolving averaged coupling constants using Low-Temperature JBCA.

Rychnovsky's Acetonide Method for Relative Stereochemistry

Q: I reduced my β -hydroxy ester to a 1,3-diol and formed an acetonide, but the 13 C NMR methyl shifts are ambiguous. How do I prevent misassignment?

The Causality: Rychnovsky's method relies on the predictable conformational differences between syn and anti 1,3-diol acetonides[3]. Syn-1,3-diols form a rigid chair conformation, placing one acetonide methyl in an axial position and the other in an equatorial position. Anti-1,3-diols form a twist-boat conformation to avoid severe 1,3-diaxial interactions, rendering the two methyl groups magnetically equivalent[4]. Errors occur when researchers rely solely on the methyl carbon shifts, which can be perturbed by adjacent bulky substituents, rather than cross-validating with the acetal carbon shift.

Self-Validating Data Interpretation: To ensure a self-validating assignment, you must verify that both the methyl shifts and the acetal carbon shift align with the established empirical ranges[3].

Diol ConfigurationAcetonide ConformationAcetal 13 C Shift (ppm)Axial Methyl 13 C (ppm)Equatorial Methyl 13 C (ppm)
Syn-1,3-diol Chair~ 98.1~ 19.0~ 30.0
Anti-1,3-diol Twist-Boat~ 100.6~ 25.0~ 25.0
Table 1: Diagnostic 13 C NMR chemical shifts for 1,3-diol acetonides.

Step-by-Step Derivatization Protocol:

  • Stereoretentive Reduction: Treat the β -hydroxy ester with LiAlH 4​ (3.0 eq) in anhydrous THF at 0 °C for 2 hours to quantitatively reduce the ester to a 1,3-diol without epimerizing the β -stereocenter.

  • Acetonide Formation: Dissolve the purified 1,3-diol in 2,2-dimethoxypropane (0.1 M). Add a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).

  • Reaction & Quench: Stir at room temperature for 1-2 hours. Quench with triethylamine (0.2 eq) to prevent acid-catalyzed epimerization, then concentrate under reduced pressure.

  • NMR Acquisition: Acquire a high-resolution 13 C NMR spectrum (at least 100 MHz for 13 C) in CDCl 3​ .

  • Validation: Cross-reference the observed shifts against Table 1. If the acetal carbon is at 98.1 ppm and methyls are at 19/30 ppm, the original β -hydroxy ester had a syn relationship[3].

Modified Mosher's Ester Method for Absolute Configuration

Q: My Δδ ( δS​−δR​ ) values are inconsistent across the acyclic chain of my β -hydroxy ester. How do I determine the absolute configuration?

The Causality: The Modified Mosher's Method assumes the MTPA ( α -methoxy- α -trifluoromethylphenylacetate) ester adopts an ideal extended conformation where the trifluoromethyl group, the carbonyl oxygen, and the carbinyl proton are coplanar[5]. In β -hydroxy esters with bulky α

  • or γ -substituents, steric clashes force the molecule out of this ideal plane. This conformational distortion leads to anomalous shielding/deshielding effects and inconsistent Δδ values[6].

Step-by-Step Troubleshooting Protocol:

  • Dual Derivatization: Divide your β -hydroxy ester into two aliquots. React one with (R) -MTPA-Cl and the other with (S) -MTPA-Cl in anhydrous CH 2​ Cl 2​ using pyridine and DMAP[5]. (Note: (R) -MTPA-Cl yields the (S) -Mosher ester, and vice versa).

  • Thorough Purification: Purify both diastereomers via silica gel chromatography. Unreacted MTPA-Cl or MTPA-OH byproducts will cause overlapping signals that mimic conformational distortion.

  • Full Signal Mapping: Do not rely on a single adjacent proton. Calculate Δδ=δS​−δR​ for all assignable protons in the acyclic chain.

  • Spatial Validation: Map the positive and negative Δδ values onto a 3D model of your molecule. A valid assignment requires all protons on one side of the MTPA plane to be positive, and all protons on the other side to be negative. If a specific bulky node shows an inverted sign, flag it as a conformational distortion and rely on the unperturbed regions of the chain.

Computational Validation (DP4+ Probability)

Q: Empirical rules (JBCA, Mosher, Rychnovsky) are failing due to extreme steric congestion and flexibility. What is the ultimate fallback?

The Causality: When empirical models fail, you must transition to first-principles quantum mechanics. The DP4+ statistical framework resolves stereochemical ambiguities by comparing your experimental 1 H and 13 C NMR chemical shifts against Gauge-Independent Atomic Orbital (GIAO) computed shifts for all possible diastereomers[7]. DP4+ inherently accounts for flexibility by performing a Boltzmann-weighted average of the NMR shifts across all low-energy conformers, neutralizing the errors caused by minor conformer populations[8].

DP4_Workflow ExpData Acquire Experimental 1H & 13C NMR Shifts DP4 Apply DP4+ Statistical Framework ExpData->DP4 Generate Generate All Possible Diastereomers (In Silico) Conformers Conformational Search & Geometry Optimization (DFT) Generate->Conformers Compute Compute GIAO NMR Shifts for Each Conformer Conformers->Compute Boltzmann Calculate Boltzmann-Weighted Average Shifts Compute->Boltzmann Boltzmann->DP4 Result Identify Most Probable Stereoisomer (>95% Confidence) DP4->Result

Fig 2: Computational workflow for assigning stereochemistry using DFT and DP4+ probability.

References

  • "A Photoactivatable Free Mycolic Acid Probe to Investigate Mycobacteria–Host Interactions", National Institutes of Health (NIH). Available at:[Link]

  • "STRUCTURE ELUCIDATION AND ISOTOPIC LABELING EXPERIMENTS PROVIDE INSIGHTS INTO THE BIOSYNTHESIS OF THREE PHYTOCHEMICALS", Indiana University. Available at: [Link]

  • "Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains", Journal of the American Chemical Society. Available at:[Link]

  • "13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols", Tetrahedron Letters. Available at: [Link]

  • "Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products", Journal of Organic Chemistry. Available at:[Link]

  • "Low-Temperature NMR J-Based Configurational Analysis of Flexible Acyclic Systems", Journal of Organic Chemistry. Available at:[Link]

  • "Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability", Journal of the American Chemical Society / ResearchGate. Available at:[Link]

  • "Configurational Assignment of Epoxides Using HMBC: DFT-Based Development, Experimental Validation, Scope, and Limitations", ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Epoxide Carbonylation to Methyl 3-Hydroxy-2-Methyloctanoate

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the catalytic carbonylation of epoxides. This guide is specifically designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the catalytic carbonylation of epoxides. This guide is specifically designed for researchers, scientists, and drug development professionals engaged in the synthesis of β-hydroxy esters, such as methyl 3-hydroxy-2-methyloctanoate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and achieve high-yield, high-selectivity results.

The conversion of epoxides into β-hydroxy esters via carbonylation is a powerful synthetic tool. The reaction's success, however, is critically dependent on the precise loading of the catalyst. An insufficient amount can lead to low conversion, while an excess can promote undesirable side reactions and increase costs. This guide leverages established mechanistic principles to provide a logical framework for troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My reaction yield is extremely low, or I'm observing no conversion of the starting epoxide. What are the common causes related to the catalyst?

Answer: A low or non-existent yield is one of the most common challenges and can typically be traced back to the activity of your catalytic system. A systematic approach is crucial for diagnosis.

  • Potential Cause 1: Insufficient Catalyst Loading.

    • Causality: The reaction rate in many epoxide carbonylation systems is first-order with respect to the catalyst concentration.[1][2] If the catalyst loading is too low, the reaction rate may be too slow to achieve significant conversion within a practical timeframe. Typical catalyst loadings for cobalt-based systems range from 0.5 to 2 mol %.[3]

    • Solution: Perform a catalyst loading screen. Systematically increase the catalyst concentration in small increments (e.g., 0.5 mol %, 1.0 mol %, 1.5 mol %, 2.0 mol %) while keeping all other parameters constant. This will help identify the minimum catalyst amount required for efficient conversion.

  • Potential Cause 2: Catalyst Deactivation.

    • Causality: Many catalysts used for this transformation, particularly cobalt carbonyl complexes like Co₂(CO)₈ and their derivatives, are sensitive to air and moisture.[4] The Lewis acid component of bimetallic catalysts is also susceptible to deactivation by water.[5] Contaminants in the starting materials or solvents can poison the catalyst.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your epoxide and methanol are free of water.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use proper Schlenk techniques, especially when handling air-sensitive catalysts.

      • Catalyst Purity: Use a fresh, high-purity catalyst. Some cobalt carbonyls can decompose upon storage.[4]

  • Potential Cause 3: Poor Mixing.

    • Causality: In a heterogeneous or poorly solubilized catalytic system, inadequate agitation can lead to a low effective catalyst concentration in the bulk reaction mixture, limiting the reaction rate.

    • Solution: Ensure your stirring or agitation system provides vigorous and consistent mixing to maintain a homogeneous reaction environment.

Question 2: I'm observing a significant amount of 2-octanone as a byproduct. How can I improve selectivity for the desired methyl 3-hydroxy-2-methyloctanoate?

Answer: The formation of a ketone byproduct is a classic side reaction in epoxide carbonylation, known as the Meinwald rearrangement.[1][3]

  • Causality: This side reaction is particularly prevalent at low carbon monoxide (CO) pressures. The catalytic cycle involves the ring-opening of the epoxide to form a cobalt-alkyl intermediate.[6] This intermediate can either undergo CO insertion (leading to your desired product) or eliminate HCo(CO)₄ to form a ketone (Pathway B in the diagram below).[3] High CO pressure favors the carbonylation pathway.

  • Solution:

    • Increase CO Pressure: This is the most effective solution. While some modern systems can operate at 1 atm, many require higher pressures (e.g., 200-900 psi) to outcompete the ketone formation pathway.[6] If you are running the reaction at low pressure, increasing it is the first parameter to adjust.

    • Optimize Temperature: High temperatures can sometimes favor the isomerization pathway.[7] Consider running the reaction at a slightly lower temperature, even if it requires a longer reaction time, to see if selectivity improves.

Question 3: My results are inconsistent between batches, even though I follow the same protocol. What could be the cause?

Answer: Reproducibility issues often point to subtle variations in setup or reagent quality.

  • Causality: As mentioned in Question 1, catalyst integrity is paramount. Inconsistent exposure to air or moisture during setup can lead to variable amounts of active catalyst in each run. The purity of your epoxide can also vary; impurities could act as catalyst poisons.

  • Solution:

    • Standardize Catalyst Handling: Develop a strict, standardized protocol for handling and dispensing your catalyst under an inert atmosphere.

    • Purify Reagents: Ensure the epoxide starting material is purified before use to remove any potential inhibitors.

    • Monitor CO Pressure: Ensure your reactor maintains a consistent CO pressure throughout the reaction. Fluctuations can affect both rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for optimizing the synthesis of methyl 3-hydroxy-2-methyloctanoate?

A1: Based on extensive literature for cobalt-catalyzed alkoxycarbonylations of epoxides, a good starting point for optimization is between 0.5 mol % and 2.0 mol % relative to the epoxide substrate.[3] Starting with 1.0 mol % is often a reasonable choice for an initial experiment.

Q2: How does exceeding the optimal catalyst loading negatively affect the reaction?

A2: While it may seem that more catalyst is always better, exceeding the optimal concentration can introduce several problems. It increases the overall cost of the synthesis. More significantly, high catalyst concentrations can sometimes promote side reactions such as polymerization or oligomerization of the epoxide, leading to a lower yield of the desired product and a more complex purification process.[8]

Q3: What is the mechanistic role of the catalyst in this transformation?

A3: The carbonylation of an epoxide to a β-hydroxy ester typically involves a bimetallic or cooperative catalytic system, even if a single precursor like Co₂(CO)₈ is used. The generally accepted mechanism involves several key steps:[1][3][9]

  • Epoxide Activation: A Lewis acidic species (which can be a co-catalyst or a cobalt species) coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1]

  • Ring-Opening: The active catalyst, often the tetracarbonylcobaltate anion ([Co(CO)₄]⁻), acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide in an Sₙ2 fashion.[1][3] This opens the ring and forms a cobalt-alkyl bond.

  • CO Insertion: A molecule of carbon monoxide inserts into the cobalt-alkyl bond, forming a cobalt-acyl intermediate.[1]

  • Methanolysis: The cobalt-acyl species is attacked by methanol, which cleaves the acyl-cobalt bond to release the final methyl 3-hydroxy-2-methyloctanoate product and regenerate the active catalyst.

Q4: Can the catalyst be reused?

A4: The reusability depends on the type of catalyst. Homogeneous catalysts, such as Co₂(CO)₈ or [Lewis Acid]⁺[Co(CO)₄]⁻ salts, are soluble in the reaction mixture and are very difficult to recover and reuse efficiently.[10] Heterogeneous catalysts, which are in a different phase from the reaction mixture, are designed for easy separation and reuse. While less common for this specific transformation, developing robust heterogeneous catalysts is an active area of research to improve the sustainability of the process.

Data Presentation
Table 1: Example Data from a Catalyst Loading Optimization Study

The following table illustrates hypothetical results from a screening experiment to find the optimal catalyst loading for the carbonylation of 1,2-epoxyoctane.

EntryCatalyst Loading (mol %)Reaction Time (h)Conversion (%)Selectivity for Ester (%)Yield (%)
10.52465>9864
21.01698>9896
31.512>99>9898
42.012>999594

Reaction Conditions: 1,2-epoxyoctane (10 mmol), Methanol (5 mL), CO (40 bar), 80 °C. Selectivity determined by GC analysis, with 2-octanone as the primary byproduct.

Analysis: In this example, 1.0-1.5 mol % appears to be the optimal range. While 2.0 mol % gives a complete conversion, a slight decrease in selectivity is observed, and the marginal gain in yield does not justify doubling the catalyst from 1.0 mol %.

Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading

This protocol provides a general workflow for determining the optimal catalyst loading for the synthesis of methyl 3-hydroxy-2-methyloctanoate using a common cobalt catalyst.

Materials:

  • 1,2-epoxyoctane (substrate)

  • Dicobalt octacarbonyl (Co₂(CO)₈) or Cobalt(II) bromide (CoBr₂)/ligand system[4]

  • Anhydrous Methanol (reagent and solvent)

  • Carbon Monoxide (CO), high purity

  • Multi-well high-pressure reactor or parallel reaction vials

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Preparation: In an inert atmosphere glovebox, add a magnetic stir bar to each of four clean, dry high-pressure reaction vials.

  • Catalyst Dispensing:

    • To Vial 1, add the calculated amount of catalyst for 0.5 mol % loading.

    • To Vial 2, add the amount for 1.0 mol % loading.

    • To Vial 3, add the amount for 1.5 mol % loading.

    • To Vial 4, add the amount for 2.0 mol % loading.

  • Reagent Addition: In the glovebox, add 1,2-epoxyoctane (e.g., 1 mmol) to each vial, followed by anhydrous methanol (e.g., 2 mL).

  • Seal and Pressurize: Securely seal the vials, remove them from the glovebox, and place them in the high-pressure reactor block. Purge the reactor with CO gas three times before pressurizing to the desired pressure (e.g., 40 bar).

  • Reaction: Begin stirring and heat the reactor block to the desired temperature (e.g., 80 °C). Run the reaction for a fixed time (e.g., 16 hours).

  • Work-up and Analysis: After the specified time, cool the reactor to room temperature and carefully vent the CO pressure. Take an aliquot from each vial for analysis by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the starting material and the yield of the desired product.

Visualizations

TroubleshootingWorkflow start Problem Observed: Low Yield or Poor Selectivity cause1 Is Catalyst Loading Sufficient? (e.g., 0.5-2 mol%) start->cause1 sol1 Action: Perform Catalyst Loading Screen cause1->sol1 No cause2 Is Catalyst Active? cause1->cause2 Yes sol2 Action: - Use Anhydrous Conditions - Work Under Inert Atmosphere - Check Catalyst Purity cause2->sol2 No cause3 Ketone Byproduct Observed? cause2->cause3 Yes sol3 Action: - Increase CO Pressure - Optimize Temperature cause3->sol3 Yes

Caption: A troubleshooting workflow for low yield or poor selectivity.

OptimizationWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Define Fixed Parameters (Temp, Pressure, Time) prep2 Prepare Stock Solutions (Substrate, Catalyst) prep1->prep2 exec1 Set Up Parallel Reactions with Varying Catalyst Loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%) prep2->exec1 exec2 Run Reactions Under Identical Conditions exec1->exec2 ana1 Analyze Each Reaction (GC, NMR) exec2->ana1 ana2 Tabulate Data: Conversion, Selectivity, Yield ana1->ana2 ana3 Identify Optimal Catalyst Loading ana2->ana3

Caption: Experimental workflow for optimizing catalyst loading.

References
  • Church, T. L., Getzler, Y. D. Y. L., & Coates, G. W. (2006). The Mechanism of Epoxide Carbonylation by [Lewis Acid]+[Co(CO)4]- Catalysts. Journal of the American Chemical Society, 128(31), 10125–10133. [Link]

  • PubMed. (2006). The Mechanism of Epoxide Carbonylation by [Lewis Acid]+[Co(CO)4]- Catalysts. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2019). Cobalt-Catalyzed Alkoxycarbonylation of Epoxides to β-Hydroxyesters. ACS Publications. [Link]

  • ResearchGate. (2021). Effect of increasing catalyst concentration on epoxy value of epoxidized used cooking oil. [Link]

  • Getzler, Y. D. Y. L., et al. (2007). Catalytic Double Carbonylation of Epoxides to Succinic Anhydrides: Catalyst Discovery, Reaction Scope, and Mechanism. Journal of the American Chemical Society, 129(16), 4971–4979. [Link]

  • Denmark, S. E., & Ahmad, M. (2007). Carbonylative Ring Opening of Terminal Epoxides at Atmospheric Pressure. The Journal of Organic Chemistry, 72(25), 9630–9634. [Link]

  • ResearchGate. (2002). Synthesis of β-Lactones: A Highly Active and Selective Catalyst for Epoxide Carbonylation. [Link]

  • Mahadevan, V., Getzler, Y. D. Y. L., & Coates, G. W. (2006). Practical β-Lactone Synthesis: Epoxide Carbonylation at 1 atm. Organic Letters, 4(13), 2197–2200. [Link]

  • ResearchGate. (2017). Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). [Link]

  • MDPI. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. [Link]

  • PubMed. (2007). Catalytic double carbonylation of epoxides to succinic anhydrides: catalyst discovery, reaction scope, and mechanism. Journal of the American Chemical Society. [Link]

  • YouTube. (2018). Optimization of fixed bed reactors with catalyst Homogeneous Dense Loading. [Link]

  • Wikipedia. Epoxide. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • YouTube. (2020). CALYLAB : Optimize and Secure your catalyst loading. [Link]

  • MDPI. (2019). Tin(IV)-Porphyrin Tetracarbonyl Cobaltate: An Efficient Catalyst for the Carbonylation of Epoxides. [Link]

  • National Institutes of Health. (2008). Carbonylation of Epoxides to Substituted 3-Hydroxy-δ-Lactones. [Link]

  • Google Patents. (2020).
  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Organic Letters. (2014). Cobalt-Catalyzed Cyclization of Carbon Monoxide, Imine, and Epoxide. [Link]

  • Organic Syntheses. (2015). Recent Applications of (R,R)- AND (S,S)-1,2:4,5-DIEPOXYPENTANE. [Link]

  • National Institutes of Health. (2007). Carbonylation of epoxides to substituted 3-hydroxy-delta-lactones. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Diastereomeric Separation: HPLC vs. GC-MS for Methyl 3-hydroxy-2-methyloctanoate Analysis

Executive Summary The robust separation and quantitation of diastereomers are critical milestones in drug development and quality control, ensuring the stereochemical purity and safety of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust separation and quantitation of diastereomers are critical milestones in drug development and quality control, ensuring the stereochemical purity and safety of active pharmaceutical ingredients (APIs). Methyl 3-hydroxy-2-methyloctanoate, a chiral intermediate with two stereocenters, presents a common analytical challenge: the effective separation of its diastereomeric pairs. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this application.

We will explore the fundamental separation mechanisms, delve into the causality behind method development choices, and provide actionable experimental protocols. While both techniques are capable of achieving baseline separation, the choice is not arbitrary. HPLC often provides a more direct path with simpler sample preparation. In contrast, GC-MS, while requiring a chemical derivatization step to handle the analyte's polarity and low volatility, offers exceptional sensitivity and the structural confirmation that comes with mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal analytical strategy for their specific needs.

Introduction: The Stereochemical Challenge

In pharmaceutical chemistry, the spatial arrangement of atoms in a molecule can dramatically alter its pharmacological activity. Diastereomers, which are stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties.[1] This distinction is the key to their separation using standard, achiral chromatographic techniques. Unlike enantiomers, which require a chiral environment to be resolved, diastereomers can be separated on conventional stationary phases due to differences in properties like polarity, solubility, and boiling point.

Methyl 3-hydroxy-2-methyloctanoate contains two chiral centers, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers. Within this context, our goal is to separate the diastereomeric pairs from each other. The efficacy of this separation is fundamental to controlling the stereochemical outcome of a synthetic route and ensuring the purity of the final compound.[2][3]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it an excellent first choice for molecules like methyl 3-hydroxy-2-methyloctanoate.[4][5] The separation is achieved by exploiting the subtle differences in the way each diastereomer interacts with the stationary and mobile phases.

Principle of Separation

The separation of diastereomers via HPLC on an achiral column is possible because their different three-dimensional structures lead to distinct physical properties.[6] These differences influence their partitioning behavior between the mobile phase and the stationary phase. For instance, intramolecular hydrogen bonding may be more favorable in one diastereomer, reducing its interaction with a polar stationary phase and causing it to elute earlier.

Method Development & Experimental Causality

A logical, systematic approach to method development is crucial for achieving optimal resolution.

  • Column Selection: The choice of stationary phase is the most critical parameter for selectivity.[7]

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates based on hydrophobicity. While a good starting point, its selectivity for diastereomers can sometimes be limited.

    • Phenyl-Hexyl: Columns with phenyl ligands offer alternative selectivity through π-π interactions with aromatic analytes. While our target molecule is aliphatic, the different spatial arrangement of its functional groups may still lead to unique interactions with the phenyl ring's electron density.[8]

    • Embedded Polar Group (e.g., Amide): These columns contain a polar group (like an amide) embedded within the alkyl chain.[8] This provides a different selectivity mechanism, often enhancing the resolution of polar compounds and diastereomers by offering additional hydrogen bonding sites. This is often an excellent choice for hydroxylated compounds.

  • Mobile Phase Optimization: This is the most common way to fine-tune a separation.[7]

    • Solvent Choice: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is a stronger solvent and often provides sharper peaks, but methanol can offer different selectivity due to its hydrogen-bonding capabilities. Screening both is recommended.

    • Isocratic vs. Gradient Elution: A screening run using a broad gradient (e.g., 5% to 95% organic) is the best way to determine the approximate elution conditions.[7] The method can then be converted to a shallow gradient or an optimized isocratic method to maximize resolution around the elution point of the diastereomers.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (e.g., in Methanol) Filter Filter through 0.45µm Syringe Filter Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Injection Vial->Injector Column Separation on Achiral HPLC Column (e.g., Embedded Amide) Injector->Column Detector UV or ELSD Detection Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Resolution Calculation CDS->Integration Report Generate Report (Purity, Ratio) Integration->Report

Caption: High-level workflow for diastereomer analysis using HPLC.

Protocol: HPLC Separation of Methyl 3-hydroxy-2-methyloctanoate Diastereomers
ParameterRecommended ConditionRationale
Column Embedded Amide Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides alternative selectivity and good peak shape for polar analytes.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and improve peak shape.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient 40% B to 60% B over 15 minutesA shallow gradient is often required to resolve structurally similar compounds.
Column Temp. 40 °CElevated temperature can improve efficiency and may alter selectivity.[7]
Injection Vol. 5 µLBalances sensitivity with the risk of peak overload.
Detector UV at 210 nm (if no chromophore) or ELSD/CADThe ester carbonyl provides weak UV absorbance at low wavelengths. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal detectors suitable for non-chromophoric compounds.
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile. Filter through a 0.45 µm filter.Ensures sample is free of particulates and dissolved in a solvent compatible with the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach

GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds, offering unparalleled separation efficiency and definitive identification through mass spectrometry.[9][10] However, for polar, functionalized molecules like methyl 3-hydroxy-2-methyloctanoate, direct analysis is often impossible due to poor volatility and potential degradation in the hot injector port.[11]

The Critical Role of Derivatization

To make our analyte "GC-friendly," a chemical derivatization step is required.[11][12] The primary goal is to mask the polar hydroxyl (-OH) group, which is responsible for the compound's low volatility and tendency to adsorb onto active sites in the GC system.

  • Why Derivatize?

    • Increase Volatility: Replacing the active hydrogen on the hydroxyl group with a non-polar group dramatically lowers the boiling point, allowing the compound to be vaporized without decomposition.[12]

    • Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC inlet and column.

    • Enhance Chromatographic Peak Shape: Masking the polar group reduces tailing caused by interactions with active sites in the column, leading to sharper, more symmetrical peaks.

  • Common Derivatization Technique: Silylation Silylation involves reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active proton of the hydroxyl group with a trimethylsilyl (TMS) group. This is a robust and common reaction in GC analysis.[13]

Method Development & Experimental Causality
  • Column Selection: A mid-polarity column (e.g., 5% Phenyl-95% Dimethylpolysiloxane, like a DB-5 or HP-5ms) is typically an excellent starting point. These columns offer good thermal stability and are versatile enough for a wide range of derivatized compounds.

  • Temperature Programming: An oven temperature ramp is used to elute the compounds. A slow ramp rate (e.g., 5-10 °C/min) is often necessary to achieve the thermal separation of closely related diastereomers.

  • Mass Spectrometry: The MS detector provides two key advantages: it offers high sensitivity (especially in Selected Ion Monitoring mode) and provides a mass spectrum, which acts as a "chemical fingerprint" to confirm the identity of the analyte.[9][10]

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample into Reaction Vial Solvent Add Anhydrous Solvent (e.g., Pyridine) Sample->Solvent Reagent Add Derivatization Reagent (e.g., BSTFA) Solvent->Reagent Heat Heat to Complete Reaction (e.g., 60°C for 30 min) Reagent->Heat Vial Transfer to GC-MS Vial Heat->Vial Injector GC Injection (Split/Splitless) Vial->Injector Column Separation on Capillary GC Column (e.g., HP-5ms) Injector->Column Transfer Transfer Line Column->Transfer MS Mass Spectrometer (Ionization & Detection) Transfer->MS CDS Mass Spectrometry Data System MS->CDS Integration Peak Integration (Extracted Ion Chromatogram) CDS->Integration Report Generate Report (Identity, Purity, Ratio) Integration->Report

Caption: High-level workflow for diastereomer analysis using GC-MS, including the critical derivatization step.

Protocol: GC-MS Separation of TMS-Derivatized Diastereomers
ParameterRecommended ConditionRationale
Derivatization To 1 mg of sample, add 100 µL of Pyridine and 100 µL of BSTFA. Cap tightly and heat at 60°C for 30 minutes.A standard and effective silylation procedure to increase volatility.[13] Pyridine acts as a catalyst and solvent.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed, mid-polarity column suitable for a wide range of applications.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet 250 °C, Split mode (e.g., 20:1)Ensures rapid vaporization of the derivatized analyte. Split injection prevents column overload.
Oven Program Start at 100 °C, hold for 1 min. Ramp at 5 °C/min to 200 °C. Hold for 2 min.A slow ramp is key to resolving isomers with close boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the MS source.
MS Source 230 °CStandard temperature for electron ionization.
MS Quadrupole 150 °CStandard temperature for the mass filter.
MS Detection Scan mode (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantitation.Scan mode provides full mass spectra for identification. SIM mode increases sensitivity by only monitoring specific, characteristic ions.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Partitions between liquid mobile phase and solid stationary phase based on polarity/hydrophobicity.Partitions between gas mobile phase and liquid stationary phase based on volatility/boiling point.
Sample Prep Simple: Dissolve and filter.Complex: Requires chemical derivatization (e.g., silylation) to increase volatility.
Run Time Typically longer (15-30 minutes) due to slower flow rates and column lengths.Typically faster (10-20 minutes) due to rapid temperature programming.
Resolution Good to excellent. Highly dependent on column chemistry and mobile phase optimization.[7]Excellent to superior. High-efficiency capillary columns can provide very high theoretical plates.
Sensitivity Detector dependent. UV is moderately sensitive; ELSD/CAD less so. LC-MS is required for high sensitivity.Very high, especially in SIM mode. Can detect compounds at ppm to ppb levels.[3][14]
Compound ID Based on retention time only (unless using LC-MS).High confidence. Based on retention time and a unique mass spectrum ("fingerprint").[10]
Cost Lower initial instrument cost for a standard HPLC-UV system.Higher initial instrument cost due to the mass spectrometer.
Throughput Lower, due to longer run times and potentially more complex method development.Potentially higher, due to faster run times, but offset by batch derivatization time.
Best For Direct analysis of non-volatile, polar, or thermally labile compounds. Routine QC environments.Trace-level analysis, impurity identification, and when absolute structural confirmation is needed.

Conclusion and Recommendations

Both HPLC and GC-MS are highly capable techniques for the diastereomeric separation of methyl 3-hydroxy-2-methyloctanoate. The optimal choice depends on the specific analytical objective.

Choose HPLC when:

  • Simplicity and speed of sample preparation are paramount. The "dissolve and inject" workflow is ideal for routine quality control and high-throughput screening environments.

  • The analyte is thermally unstable or you wish to avoid the potential artifacts and extra validation steps associated with a derivatization reaction.

  • Sufficient sample is available and the sensitivity of UV or ELSD detection is adequate for the required quantitation limits.

Choose GC-MS when:

  • High sensitivity is required for trace-level impurity analysis or the analysis of low-concentration samples.

  • Unambiguous identification of the diastereomers is necessary. The mass spectrum provides structural information that is far more definitive than a retention time alone.[15]

  • Superior resolution is needed and HPLC methods have failed to provide baseline separation. The high efficiency of capillary GC columns can often resolve what HPLC cannot.

Ultimately, for robust method development in a pharmaceutical setting, it is often beneficial to develop both methods. The HPLC method can serve as the primary QC tool for its simplicity, while the GC-MS method can be used as a more powerful, orthogonal technique for confirmatory analysis, impurity profiling, and stability testing.[2]

References

  • Agilent. Gas Chromatography/ Mass Spectrometry Fundamentals. Available from: [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]

  • Journal of Analytical Toxicology. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]

  • Phenomenex. (2025). GC-MS Drug Testing in Toxicology. Available from: [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]

  • Restek. GC Derivatization. Available from: [Link]

  • PubMed. (2006). Application of optical isomer analysis by diastereomer derivatization GC/MS to determine the condition of patients with short bowel syndrome. Available from: [Link]

  • PMC. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Available from: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available from: [Link]

  • PubMed. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Available from: [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • ResearchGate. (2013). Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples?. Available from: [Link]

  • Saitama University. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link]

  • ResearchGate. Separation of the enantiomers of methyl (Z)-3-hydroxy-13-octadecenoate... Available from: [Link]

  • Longdom Publishing. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of Methyl 3-hydroxy-2-methyloctanoate Analogs in Veraguamides

In the relentless pursuit of novel oncology therapeutics, marine natural products have emerged as a treasure trove of structurally diverse and biologically potent compounds. Among these, the veraguamides, a class of cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel oncology therapeutics, marine natural products have emerged as a treasure trove of structurally diverse and biologically potent compounds. Among these, the veraguamides, a class of cyclic depsipeptides isolated from marine cyanobacteria, have garnered significant attention for their cytotoxic properties against various cancer cell lines.[1][2][3] This guide provides a comprehensive evaluation of the cytotoxic effects of veraguamide analogs, with a specific focus on the structure-activity relationship of the C8-polyketide-derived β-hydroxy acid moiety, which can be considered an analog of methyl 3-hydroxy-2-methyloctanoate. We will delve into the experimental data, outline the protocols for assessing cytotoxicity, and explore the potential mechanisms of action, offering researchers, scientists, and drug development professionals a critical resource for navigating this promising class of compounds.

The Critical Role of the β-Hydroxy Acid Moiety in Veraguamide Cytotoxicity

Veraguamides are characterized by a core structure comprising a cyclic arrangement of amino and hydroxy acids.[4][5] However, it is the variation in the C8-polyketide-derived β-hydroxy acid tail, specifically the terminus of this chain, that has been shown to significantly influence the cytotoxic potency of these molecules.[4][6][7] This observation underscores the importance of this structural feature in the interaction of veraguamides with their cellular targets.

Initial studies on veraguamide A, which contains an alkynyl bromide at the terminus of its β-hydroxy acid chain, revealed potent cytotoxicity against the H-460 human lung cancer cell line with a lethal dose (LD50) of 141 nM.[1][2][3][8][9][10] This finding spurred further investigation into other naturally occurring and semisynthetic analogs to elucidate the structural requirements for activity.

Comparative Analysis of Cytotoxic Activity

The cytotoxic profiles of various veraguamide analogs have been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlight the differential potencies and selectivities conferred by modifications to the β-hydroxy acid moiety.

Veraguamide AnalogKey Structural Feature of the β-Hydroxy Acid MoietyCell LineCytotoxicity (IC₅₀/LD₅₀)Reference
Veraguamide A Alkynyl bromide terminusH-460 (Lung)141 nM (LD₅₀)[1][2][3][9][10]
HT29 (Colon)Moderate to weak[4][7]
HeLa (Cervical)Moderate to weak[4][7]
Veraguamide B Alkynyl bromide terminusH-460 (Lung)Less potent than Veraguamide A[11]
Veraguamide C Terminal alkyneMDA-MB-231 (Triple-Negative Breast)53% cytotoxicity at 15 µM[10][12]
MCF-7 (Breast, ER+)65% cytotoxicity at 15 µM[10][12]
HEK-293 (Non-cancerous kidney)No toxicity up to 10 µM[10][13][14][15]
Veraguamide E Terminal alkyneHEK-293 (Non-cancerous kidney)No cytotoxicity up to 30 µM[11][13][14][15][16]
Veraguamide O Terminal alkyne (Linear depsipeptide)MDA-MB-231 (Triple-Negative Breast)13 µM (IC₅₀)[9][12][17]
MCF-7 (Breast, ER+)> 100 µM (No cytotoxicity)[9][12][17]
Veraguamides D & G Modified amino acids and/or HMOYA tailNot specifiedVarying degrees[13]
Kulomo'opunalide-1 & -2 Lacks alkynyl bromideP388 (Leukemia)Moderate cytotoxicity[11]

Key Insights from the Comparative Data:

  • The Alkynyl Bromide Moiety is a Potent Pharmacophore: The high potency of Veraguamide A suggests that the alkynyl bromide functionality is a critical structural feature for strong cytotoxic activity, at least in the H-460 lung cancer cell line.[11] Analogs lacking this feature, such as kulomo'opunalides, exhibit significantly reduced cytotoxicity.[11]

  • Selectivity Towards Cancer Cells: Several veraguamide analogs, such as Veraguamide C and O, demonstrate selective cytotoxicity against cancer cell lines while showing minimal to no toxicity in non-cancerous HEK-293 cells.[10][12][13][14][15] This is a highly desirable characteristic for potential anticancer drug candidates.

  • Differential Activity Between Cancer Cell Lines: Veraguamide O exhibits potent cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) but is inactive against estrogen receptor-positive breast cancer cells (MCF-7), indicating that the cellular context and target availability are crucial for its activity.[9][12][17]

  • Cyclic vs. Linear Scaffolds: The comparison between the cyclic veraguamide C and the linear veraguamide O reveals that both scaffolds can accommodate cytotoxic β-hydroxy acid moieties, though their selectivity profiles may differ.[10][12]

Mechanistic Insights: The Role of the Sigma-2 Receptor (TMEM97)

Recent studies have identified the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97), as a potential molecular target for some veraguamide analogs.[9][12][17] The sigma-2 receptor is overexpressed in various tumor cells and is implicated in cell proliferation and death.[3][16]

Binding of veraguamide analogs to the sigma-2 receptor is proposed to trigger a cascade of events leading to apoptosis. This pathway may involve the modulation of calcium signaling, specifically store-operated calcium entry (SOCE), and the induction of cellular stress.[4] The differential expression of the sigma-2 receptor in various cancer cell types could explain the observed selectivity of certain veraguamide analogs.[16]

Below is a diagram illustrating the proposed mechanism of action for cytotoxic veraguamide analogs that target the sigma-2 receptor.

veraguamide_moa cluster_cell Cancer Cell Veraguamide Veraguamide Analog Sigma2R Sigma-2 Receptor (TMEM97) Veraguamide->Sigma2R Binding Ca_Modulation Modulation of Ca2+ Homeostasis Sigma2R->Ca_Modulation Activation Apoptosis_Pathway Apoptotic Signaling Cascade Ca_Modulation->Apoptosis_Pathway Induction Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of veraguamide-induced cytotoxicity via the sigma-2 receptor.

Experimental Protocols for Evaluating Cytotoxicity

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The following are detailed step-by-step methodologies for the MTT and LDH assays, two commonly used methods for assessing the cytotoxic effects of natural products.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Experimental Workflow:

mtt_workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the veraguamide analog in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the veraguamide analog. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[1]

Experimental Workflow:

ldh_workflow A 1. Cell Seeding & Treatment (as in MTT assay) B 2. Incubation (24-72 hours) A->B C 3. Collect Supernatant B->C E 5. Add LDH Reaction Mixture C->E D 4. Prepare Controls (Spontaneous & Maximum Release) D->E F 6. Incubation (30 minutes, room temperature) E->F G 7. Add Stop Solution F->G H 8. Measure Absorbance (490 nm) G->H I 9. Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add 10 µL of lysis buffer to untreated control wells 30 minutes before centrifugation.

    • Background Control: Culture medium without cells.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Conclusion and Future Directions

The veraguamides represent a promising class of marine-derived depsipeptides with significant cytotoxic potential against cancer cells. The structure-activity relationship studies clearly indicate that the β-hydroxy acid moiety is a key determinant of their activity, with the alkynyl bromide functionality being particularly important for high potency. The selective cytotoxicity of some analogs and the identification of the sigma-2 receptor as a potential target provide a solid foundation for further drug development efforts.

Future research should focus on:

  • Synthesis of Novel Analogs: The targeted synthesis of new analogs with modifications to the β-hydroxy acid chain and other parts of the macrocycle could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the downstream signaling pathways activated by veraguamide binding to the sigma-2 receptor will provide a more complete understanding of their cytotoxic mechanism and may reveal new therapeutic targets.

  • In Vivo Efficacy Studies: Promising analogs should be advanced to in vivo animal models of cancer to evaluate their therapeutic efficacy and safety profiles.

By continuing to explore the chemical and biological diversity of the veraguamides, the scientific community is well-positioned to unlock their full potential in the fight against cancer.

References

  • Mevers, E., et al. (2011). Cytotoxic Veraguamides, Alkynyl Bromide-Containing Cyclic Depsipeptides from the Marine Cyanobacterium cf. Oscillatoria margaritifera. Journal of Natural Products, 74(5), 963-974. [Link]

  • Mevers, E., et al. (2011). Cytotoxic veraguamides, alkynyl bromide-containing cyclic depsipeptides from the marine cyanobacterium cf. Oscillatoria margaritifera. SciSpace. [Link]

  • Al-Awadhi, F. H., et al. (2025). Neurobiological and Chemical Characterization of the Cyanobacterial Metabolite Veraguamide E. PMC. [Link]

  • Al-Awadhi, F. H., et al. (2025). Veraguamide E, a Marine Cyanobacterial Depsipeptide Targeting σ2R/TMEM97: Chemical and Neurobiological Characterization. Journal of Natural Products. [Link]

  • Mevers, E., et al. (2011). Cytotoxic Veraguamides, Alkynyl Bromide-Containing Cyclic Depsipeptides from the Marine Cyanobacterium cf. Oscillatoria margaritifera. Journal of Natural Products. [Link]

  • Salvador, L. A., et al. (2011). Veraguamides A-G, cyclic hexadepsipeptides from a dolastatin 16-producing cyanobacterium Symploca cf. hydnoides from Guam. PubMed. [Link]

  • Mevers, E., et al. (2011). Cytotoxic veraguamides, alkynyl bromide-containing cyclic depsipeptides from the marine cyanobacterium cf. Oscillatoria margaritifera. PubMed. [Link]

  • Hough, A. (2023). Isolation and Total Synthesis of Sigma-2 Ligands from Marine Cyanobacteria. ProQuest. [Link]

  • Hough, A. (2023). ISOLATION AND TOTAL SYNTHESIS OF SIGMA-2 LIGANDS FROM MARINE CYANOBACT. Duquesne Scholarship Collection. [Link]

  • Al-Awadhi, F. H., et al. (2025). Veraguamide E, a Marine Cyanobacterial Depsipeptide Targeting σ2R/TMEM97: Chemical and Neurobiological Characterization. PMC. [Link]

  • Salvador, L. A., et al. (2011). Veraguamides A–G, Cyclic Hexadepsipeptides from a Dolastatin 16-Producing Cyanobacterium Symploca cf. hydnoides from Guam. PMC. [Link]

  • Al-Awadhi, F. H., et al. (2025). Neurobiological and Chemical Characterization of the Cyanobacterial Metabolite Veraguamide E. bioRxiv. [Link]

  • Tidgewell, K., et al. (2025). Isolation and Bioassay of Linear Veraguamides from a Marine Cyanobacterium (Okeania sp.). MDPI. [Link]

  • Mevers, E., et al. (2011). Cytotoxic Veraguamides, Alkynyl Bromide-containing Cyclic Depsipeptides from the Marine Cyanobacterium cf. Oscillatoria margaritifera. PMC. [Link]

  • Tidgewell, K., et al. (2025). Isolation and Bioassay of Linear Veraguamides from a Marine Cyanobacterium (Okeania sp.). PMC. [Link]

  • Salvador, L. A., et al. (2011). Veraguamides A–G, Cyclic Hexadepsipeptides from a Dolastatin 16-Producing Cyanobacterium Symploca cf. hydnoides from Guam. PMC. [Link]

  • Salvador, L. A., et al. (2011). Veraguamides A-G, cyclic hexadepsipeptides from a dolastatin 16-producing cyanobacterium Symploca cf. hydnoides from Guam. PubMed. [Link]

Sources

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